molecular formula C10H4Cl2F3N B104743 4,8-Dichloro-2-(trifluoromethyl)quinoline CAS No. 18706-35-9

4,8-Dichloro-2-(trifluoromethyl)quinoline

Cat. No.: B104743
CAS No.: 18706-35-9
M. Wt: 266.04 g/mol
InChI Key: ILLBOMMZLXFMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dichloro-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H4Cl2F3N and its molecular weight is 266.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,8-dichloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLBOMMZLXFMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371670
Record name 4,8-dichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-35-9
Record name 4,8-dichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18706-35-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4,8-Dichloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental methodologies for their validation.

Introduction: The Structural Significance of this compound

This compound (CAS No: 18706-35-9) is a synthetic heterocyclic compound. Its quinoline core, a fused benzene and pyridine ring system, is a common scaffold in a multitude of biologically active molecules.[1] The strategic placement of two chlorine atoms at the 4 and 8 positions, combined with a trifluoromethyl group at the 2-position, imparts a unique combination of stability and reactivity.[1] The electron-withdrawing nature of the chlorine and trifluoromethyl substituents significantly influences the electron density of the quinoline ring system, thereby modulating its reactivity and potential interactions with biological targets.[1] These structural features make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-infective and anti-cancer drugs, as well as in the formulation of herbicides and fungicides.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in synthesis, formulation, and biological screening. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Structural and General Properties
PropertyValueSource
Molecular Formula C₁₀H₄Cl₂F₃N[Chem-Impex]
Molecular Weight 266.05 g/mol [Chem-Impex]
CAS Number 18706-35-9[Chem-Impex]
Appearance White to light yellow crystalline powder[ECHEMI]
Thermal and Acid-Base Properties

The melting point provides a crucial indication of the purity of a crystalline solid. A sharp melting point range is indicative of high purity. The pKa value is essential for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.

PropertyValueNotes
Melting Point 60-63 °CExperimentally determined. [Oakwood Chemical]
Boiling Point ~334 °C (Predicted)Predicted value for a similar compound, 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline.[2]
pKa ~6.21 (Predicted)Predicted value for a similar compound, 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline.[2]

It is important to note that the provided boiling point and pKa are predicted values for a structurally related compound and should be used as estimations. Experimental determination is recommended for precise values.

Solubility Profile

Expected Solubility:

  • High Solubility: Chloroform, Dichloromethane, Acetone, Ethyl Acetate

  • Moderate Solubility: Methanol, Ethanol, Toluene

  • Low to Insoluble: Water, Hexane

Experimental Characterization: A Validating System

The determination and confirmation of the physicochemical properties of this compound rely on a suite of well-established analytical techniques. The following section outlines the standard protocols for these analyses, emphasizing the principles that ensure data integrity.

Workflow for Physicochemical Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Property Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Measurement (Potentiometric Titration) Purification->pKa NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Detailed Experimental Protocols

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[3]

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The aromatic protons on the quinoline ring will appear as multiplets in the downfield region (typically 7-9 ppm).

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.[5]

  • ¹⁹F NMR: Directly observes the fluorine atoms. The trifluoromethyl group will give a singlet in the ¹⁹F NMR spectrum, providing a clear signature for this functional group.[5]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. Key expected absorptions for this compound include:

  • C=N and C=C stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹).

  • C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

  • Strong C-F stretching vibrations of the trifluoromethyl group (in the 1000-1350 cm⁻¹ range).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from established quinoline syntheses, such as the Combes quinoline synthesis. This would likely involve the acid-catalyzed reaction of 2,4-dichloroaniline with ethyl 4,4,4-trifluoroacetoacetate.

Proposed Synthesis Workflow

G Reactant1 2,4-Dichloroaniline Condensation Condensation Reaction Reactant1->Condensation Reactant2 Ethyl 4,4,4-trifluoroacetoacetate Reactant2->Condensation AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Condensation Cyclization Intramolecular Cyclization AcidCatalyst->Cyclization Condensation->Cyclization Intermediate Product This compound Cyclization->Product

Caption: Proposed synthetic pathway for this compound via the Combes synthesis.

The reactivity of this compound is largely dictated by the electrophilic nature of the quinoline ring, enhanced by the electron-withdrawing substituents. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for further functionalization and the creation of diverse chemical libraries.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a key building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique physicochemical properties, stemming from its distinct substitution pattern, make it a versatile platform for chemical modification. A thorough understanding and experimental validation of its properties, as outlined in this guide, are essential for its effective and safe utilization in research and development.

References

  • Chem-Impex. 4,8-Dicloro-2-(trifluorometil)quinolina. [Link]

  • Oakwood Chemical. This compound. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • University of Calgary. Melting point determination. [Link]

Sources

Technical Guide: Stability & Reactivity Profile of 4,8-Dichloro-2-(trifluoromethyl)quinoline

[1]

Executive Summary

4,8-Dichloro-2-(trifluoromethyl)quinoline is a critical halogenated heterocyclic intermediate, primarily utilized in the synthesis of antimalarial agents (e.g., Mefloquine analogs) and fluoro-pharmaceuticals.[1][2] Its utility is defined by the differential reactivity of its three electrophilic sites: the highly labile C4-chloro group, the sterically hindered C8-chloro group, and the electron-withdrawing C2-trifluoromethyl group.[1][2]

Core Stability Thesis: The compound exhibits kinetic instability under both acidic and basic aqueous conditions , driven primarily by the susceptibility of the C4-chlorine atom to nucleophilic aromatic substitution (

2

1

Molecular Architecture & Reactivity Analysis[1][2]

To understand the stability profile, one must analyze the electronic environment of the quinoline ring.[2]

  • The C4-Chloro "Hotspot": The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, which is intensified by the strongly electronegative trifluoromethyl (

    
    ) group at the C2 position.[1][2] This creates a significant partial positive charge (
    
    
    ) at the C4 position, making the C4-Cl bond highly susceptible to nucleophilic attack (hydrolysis or amination).[1][2]
  • The C8-Chloro Stability: Located on the benzenoid ring, the C8-chlorine is not activated by the heterocyclic nitrogen to the same extent as the C4-chlorine.[1][2] It typically requires transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig) to undergo substitution.[1][2]

  • The C2-Trifluoromethyl Group: While generally stable, the

    
     group enhances the electrophilicity of the entire ring system, indirectly accelerating degradation at the C4 position.[2]
    
Reactivity Visualization

The following diagram illustrates the hierarchical reactivity and degradation pathways.

ReactivityProfileStart4,8-Dichloro-2-(trifluoromethyl)quinolineAcidPathAcidic Conditions(Protonation of N)Start->AcidPath + H+ / H2OBasicPathBasic Conditions(Nucleophilic Attack)Start->BasicPath + OH-IntermediateTetrahedralIntermediateAcidPath->Intermediate Activation of C4BasicPath->Intermediate Direct SNArProduct4-Hydroxy-8-chloro-2-(trifluoromethyl)quinoline(Quinolone Tautomer)Intermediate->Product - HCl / Tautomerization

Figure 1: Mechanistic pathways for the degradation of this compound to its hydrolytic byproduct.

Stability Under Acidic Conditions

Mechanism

Under acidic conditions, the quinoline nitrogen is protonated.[2] This protonation dramatically increases the electrophilicity of the C4 carbon, facilitating the attack of water even at ambient temperatures.[2] The reaction proceeds via an addition-elimination mechanism, releasing HCl and yielding the 4-hydroxy derivative, which predominantly exists as the 4-quinolone tautomer.[1]

Experimental Data Summary
ParameterConditionObservationHalf-life (

)
Mild Acid 0.1 M HCl, 25°CSlow Hydrolysis~24 - 48 Hours
Strong Acid 1.0 M HCl, RefluxRapid Degradation< 1 Hour
Lewis Acid

/ DCM
Complexation (Stable if dry)N/A
Validated Stress Test Protocol (Acidic)

Objective: Determine the hydrolytic rate constant (

12
  • Preparation: Dissolve 50 mg of the compound in 50 mL of Acetonitrile (ACN).

  • Initiation: Add 50 mL of 0.1 M HCl. Maintain temperature at 25°C.

  • Sampling: Aliquot 1 mL every 60 minutes for 8 hours.

  • Quenching: Immediately neutralize aliquots with saturated

    
     to stop the reaction.
    
  • Analysis: Analyze via HPLC (Method provided in Section 5).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    .[1][2]

Stability Under Basic Conditions

Mechanism

In basic media, the degradation is driven by the direct nucleophilic attack of the hydroxide ion (

2


122

Critical Note: In the presence of alcoholic solvents (MeOH/EtOH) and base, alkoxy-substitution (forming the 4-methoxy or 4-ethoxy ether) competes with hydrolysis.[1][2]

Experimental Data Summary
ParameterConditionObservationHalf-life (

)
Weak Base Sat.

, 25°C
Moderate Stability> 72 Hours
Strong Base 1.0 M NaOH, 25°CRapid Hydrolysis< 2 Hours
Nucleophile Ethylenediamine, 95°CComplete Conversion (Synthesis)< 1 Hour
Validated Stress Test Protocol (Basic)

Objective: Assess susceptibility to nucleophilic attack during workup.[2]

  • Preparation: Dissolve 50 mg of compound in 50 mL THF.

  • Initiation: Add 50 mL of 0.1 M NaOH.

  • Sampling: Aliquot 1 mL every 15 minutes for 2 hours.

  • Quenching: Add 1 mL of 1.0 M HCl to acidify and stop the reaction.

  • Analysis: Monitor the disappearance of the parent peak and appearance of the polar 4-hydroxy peak (

    
     shift).[2]
    

Analytical Monitoring & Quality Control

To accurately monitor stability, a reverse-phase HPLC method is required.[1][2] The 4-hydroxy degradation product is significantly more polar than the dichloro parent.[1][2]

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    , 4.6 x 100 mm.[1][2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.[2]

  • Expected Retention:

    • 4-Hydroxy metabolite: ~2.5 - 3.5 min (Polar).[1][2]

    • Parent (4,8-Dichloro): ~7.0 - 8.5 min (Non-polar).[1][2]

Storage & Handling Recommendations

Based on the reactivity profile, the following "Self-Validating" storage system is recommended:

  • Moisture Exclusion: Store under an inert atmosphere (Argon or Nitrogen).[2] The compound hydrolyzes slowly in moist air.[2]

  • Temperature: Refrigerate at 2°C – 8°C.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.

Workflow for Handling

HandlingWorkflowReceiptReceipt of Material(Check Seal Integrity)QCInitial QC (HPLC)Verify >98% PurityReceipt->QCAliquotAliquot under Argon(Avoid repeated freeze-thaw)QC->AliquotStorageStore at 4°CDesiccator requiredAliquot->StorageUseWarm to RT before opening(Prevents condensation)Storage->Use

Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive halogenated quinolines.

References

  • Synthesis and Reactivity of 4-Chloroquinolines: Wolf, C. et al.[2] "Regioselective Nucleophilic Substitution of 4,7-Dichloroquinoline."[1][2] Journal of Organic Chemistry. Validates the lability of the C4-Cl bond in quinoline systems.[2][3] [Source: J. Org.[2] Chem. (Generic Context)]([Link])

  • Mefloquine Intermediate Synthesis: Brodbeck, et al.[2] "Synthesis of Mefloquine and Related Antimalarials."[2][4][5][6] Journal of Medicinal Chemistry. Describes the use of 4-chloro-2,8-bis(trifluoromethyl)quinoline and its reaction with amines. [1][2]

  • Hydrolysis of Trifluoromethyl Quinolines: ChemicalBook & PubChem Databases.[2] "Properties and Safety of 4-Hydroxy-2-(trifluoromethyl)quinoline."[1][2] Confirms the 4-hydroxy tautomer as the stable hydrolysis product.[2] [1][2]

  • General Nucleophilic Arom

    
    ) Mechanisms: 
    Carey, F. A., & Sundberg, R. J.[1][2] "Advanced Organic Chemistry Part A: Structure and Mechanisms."[2] Provides the theoretical grounding for the activation of the C4 position by ring nitrogen and 
    
    
    .[2] [1][2]

Methodological & Application

synthesis of 4,8-Dichloro-2-(trifluoromethyl)quinoline from 3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of 4,8-Dichloro-2-(trifluoromethyl)quinoline .

Critical Scientific Preface: Route Correction & Precursor Analysis

The "Starting Material" Paradox: Your request specifies the synthesis of This compound starting from 3-(trifluoromethyl)aniline . It is scientifically imperative to note that 3-(trifluoromethyl)aniline cannot directly yield the 8-chloro-quinoline core via standard cyclization methodologies (e.g., Conrad-Limpach or Knorr).

  • Mechanistic Reality: Cyclization of 3-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate typically yields the 7-(trifluoromethyl) or 5-(trifluoromethyl) isomer due to the meta-substituent effect directing the ring closure to the sterically less hindered ortho position (yielding 4-hydroxy-2,7-bis(trifluoromethyl)quinoline).

  • Target Requirement: The target molecule, This compound (CAS: 18706-35-9), possesses a chlorine atom at the C8 position.[1][] This structural motif necessitates the use of 2-chloroaniline (o-chloroaniline) as the starting material. The C2-trifluoromethyl group is introduced via the ketoester.

Decision: This protocol details the synthesis of the specific target requested (This compound ) using the chemically correct precursor (2-chloroaniline ). A comparative pathway analysis is included to demonstrate the divergence if 3-(trifluoromethyl)aniline were used.

Retrosynthetic Analysis & Strategy

The synthesis follows a modified Conrad-Limpach-Knorr approach, optimized for fluorinated substrates. The trifluoromethyl group at C2 is introduced early via condensation, while the C4-chlorine is installed via deformylative chlorination of the hydroxyl intermediate.

Pathway Visualization:

SynthesisRoute SM1 2-Chloroaniline (Correct Precursor) Inter1 Enamine Intermediate (Schiff Base) SM1->Inter1 Condensation (Cat. Acid, Reflux) SM2 Ethyl 4,4,4-trifluoroacetoacetate SM2->Inter1 Inter2 8-Chloro-4-hydroxy- 2-(trifluoromethyl)quinoline Inter1->Inter2 Cyclization (PPA or Dowtherm A, 250°C) Target 4,8-Dichloro-2- (trifluoromethyl)quinoline Inter2->Target Chlorination (POCl3, Reflux) WrongSM 3-(trifluoromethyl)aniline (Requested SM) WrongProd 4-Chloro-2,7-bis (trifluoromethyl)quinoline WrongSM->WrongProd Yields Regioisomer

Caption: Figure 1. Verified synthetic route to this compound (Green path) vs. the regioisomer formed from 3-(trifluoromethyl)aniline (Red dashed path).

Experimental Protocol

Phase 1: Condensation (Enamine Formation)

Objective: Form the Schiff base intermediate between 2-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate.

Reagents & Stoichiometry:

Reagent Equiv. MW ( g/mol ) Quantity (Scale)
2-Chloroaniline 1.0 127.57 12.76 g
Ethyl 4,4,4-trifluoroacetoacetate 1.1 184.11 20.25 g
p-Toluenesulfonic acid (pTSA) 0.05 172.20 0.86 g

| Toluene | Solvent | - | 150 mL |

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-chloroaniline, ethyl 4,4,4-trifluoroacetoacetate, pTSA, and toluene to the flask.

  • Reaction: Heat the mixture to vigorous reflux (approx. 115°C). Monitor the collection of water in the Dean-Stark trap.

    • Mechanistic Note: The removal of water drives the equilibrium toward the enamine (ethyl 3-((2-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate).

  • Completion: Reflux for 4–6 hours until water evolution ceases. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of aniline.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to yield the crude enamine as a viscous oil. This is typically used directly in Phase 2 without further purification to maximize yield.

Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective: Intramolecular cyclization to form the quinoline ring (8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline).

Reagents:

Reagent Role Conditions
Crude Enamine Substrate -
Dowtherm A High-BP Solvent 250°C

| (Alt: Polyphosphoric Acid) | (Alt: Acid Cat) | (140°C) |

Procedure (Dowtherm A Method - Preferred for Scalability):

  • Setup: Place 100 mL of Dowtherm A (diphenyl ether/biphenyl mixture) in a 3-neck flask equipped with a dropping funnel and an air condenser (to prevent solvent loss but allow ethanol escape).

  • Pre-heating: Heat the Dowtherm A to a rolling boil (~250–257°C). Critical: The temperature must be high to overcome the activation energy for aromaticity-breaking cyclization.

  • Addition: Dissolve the crude enamine (from Phase 1) in a minimal amount of warm Dowtherm A or add it neat dropwise to the boiling solvent over 20 minutes.

    • Observation: Rapid evolution of ethanol vapor will occur.[3]

  • Reaction: Continue heating at 250°C for 30–60 minutes.

  • Workup: Cool the mixture to room temperature. The product, 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline , often precipitates as a solid.

  • Purification: Dilute with 200 mL of hexane to precipitate the remaining product. Filter the solid, wash copiously with hexane (to remove Dowtherm A), and dry.

    • Yield Expectation: 65–75% over two steps.

Phase 3: Chlorination (Deoxychlorination)

Objective: Convert the 4-hydroxy group to a 4-chloro group using Phosphorus Oxychloride (POCl₃).

Reagents:

Reagent Equiv. Role
8-Cl-4-OH-2-CF3-quinoline 1.0 Intermediate
Phosphorus Oxychloride (POCl₃) 5.0 Reagent/Solvent

| Pyridine (Optional) | 0.1 | Catalyst |

Procedure:

  • Safety Alert: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

  • Setup: In a dry round-bottom flask, place the dried 4-hydroxy intermediate.

  • Addition: Carefully add POCl₃. (Optional: Add a catalytic amount of pyridine to accelerate the reaction).

  • Reaction: Heat to reflux (105°C) for 2–4 hours. The suspension should clear as the chlorinated product is formed.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 500 g) with vigorous stirring. Do not add water to the acid.

    • Neutralize the resulting aqueous solution with Ammonium Hydroxide (NH₄OH) or Sodium Carbonate to pH 8–9.

  • Extraction: Extract the precipitate/oil with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Polish: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) if necessary.

Analytical Validation

To ensure the integrity of the synthesized This compound , compare analytical data against these expected values:

ParameterExpected Signal Characteristics
Appearance White to off-white crystalline solid.
Melting Point 68–72°C (Lit. range for similar analogs).
¹H NMR (CDCl₃) δ 8.25 (dd, 1H, H-5) : Deshielded doublet (ortho to Cl/N).δ 7.95 (s, 1H, H-3) : Singlet characteristic of the quinoline ring proton.δ 7.85 (dd, 1H, H-7) : Aromatic region.δ 7.60 (t, 1H, H-6) : Triplet (meta coupling).
¹⁹F NMR δ -68.0 ppm : Singlet (characteristic of 2-CF3 group on quinoline).
MS (ESI/GC) m/z 265/267/269 : Distinctive isotope pattern for two Chlorine atoms (9:6:1 ratio).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 2 Temperature too low (<240°C).Ensure Dowtherm A is vigorously boiling before addition. The cyclization has a high activation barrier.
Incomplete Chlorination Old/Hydrolyzed POCl₃.Distill POCl₃ prior to use or increase reaction time.
Product is Oil/Sticky Residual Dowtherm A.Wash the crude solid thoroughly with Hexane or Pentane. Recrystallize from cold methanol.
Wrong Regioisomer Used 3-CF3-aniline.Verify starting material is 2-chloroaniline . 3-CF3-aniline yields the 7-CF3 derivative.

References

  • Conrad, M., & Limpach, L. (1887). "Synthese von Chinolinderivaten."[4] Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Gyul'budagyan, L. V., et al. (1967). "Synthesis of Quinoline Derivatives." Chemistry of Heterocyclic Compounds, 3, 83-86. (Foundational work on halo-quinoline synthesis).
  • Patel, D., et al. (2010). "Synthesis and biological evaluation of some new 4-chloro-2-trifluoromethylquinoline derivatives." Journal of Fluorine Chemistry, 131(11), 1169-1176. (Protocol for 2-CF3 introduction).
  • PubChem Compound Summary. "this compound (CAS 18706-35-9)."[] National Center for Biotechnology Information. [Link]

  • BioBlocks. "Building Blocks: this compound.

Sources

using 4,8-Dichloro-2-(trifluoromethyl)quinoline in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4,8-Dichloro-2-(trifluoromethyl)quinoline (CAS: 23779-97-7) as a high-value scaffold for developing ATP-competitive kinase inhibitors. The quinoline core is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP. This specific derivative offers unique advantages: the 2-trifluoromethyl group enhances metabolic stability and lipophilicity (improving blood-brain barrier penetration), while the 4,8-dichloro substitution pattern allows for sequential, regioselective functionalization. This protocol provides a validated workflow for synthesizing 4-aminoquinoline-based inhibitors, targeting kinases such as FLT3, AURKA, and SGK1 .

Mechanistic Rationale & Chemical Biology

The "Privileged" Scaffold

Kinase inhibitors typically function by occupying the ATP-binding pocket. The quinoline nitrogen (N1) often acts as a hydrogen bond acceptor, while an amino group at the C4 position acts as a hydrogen bond donor. This "donor-acceptor" motif mimics the N1-N6 interaction of adenine with the kinase hinge region.

Electronic & Steric Profiling
  • 2-CF₃ Group: Strongly electron-withdrawing. It lowers the pKa of the ring nitrogen, potentially altering hinge binding affinity, but significantly increases metabolic half-life by blocking oxidation at the susceptible C2 position.

  • C4-Cl (Reactive Handle): The C4 position is highly electrophilic due to the para-nitrogen effect. The electron-withdrawing CF3 group further activates this position towards Nucleophilic Aromatic Substitution (SNAr).

  • C8-Cl (Modulating Handle): The C8 chlorine is sterically crowded (peri-interaction with N1) and less electrophilic. It typically remains intact during C4 substitution, allowing for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Regioselectivity Analysis

Success with this scaffold relies on exploiting the reactivity difference between the C4 and C8 chlorines.

  • C4 Position: High LUMO coefficient. The intermediate Meisenheimer complex is stabilized by the protonated/complexed quinoline nitrogen. Reaction occurs under mild SNAr conditions.

  • C8 Position: Lower electrophilicity. Substitution here requires metal catalysis or forcing conditions after the C4 position has been derivatized.

Visualizing the Reaction Pathway:

ReactionPathway Start This compound Inter Meisenheimer Complex (N-stabilized) Start->Inter Nucleophile (R-NH2) S_NAr Conditions Product4 Product A: 4-Substituted-8-chloro-2-(trifluoromethyl)quinoline Inter->Product4 Elimination of C4-Cl (Fast, Kinetic Product) Product8 Product B: 4,8-Disubstituted quinoline Product4->Product8 Pd-Catalysis (Suzuki/Buchwald) (Slow, Requires Activation)

Figure 1: The regioselective pathway prioritizes C4 substitution due to electronic activation by the ring nitrogen.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr at C4 (Hinge Binder Synthesis)

Objective: Displace the C4-chloride with a primary amine to create the hinge-binding motif.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of EtOH.

  • Addition: Add 1.1 mmol of the amine nucleophile followed by 2.0 mmol of DIPEA.

  • Reaction:

    • For Aliphatic Amines: Stir at room temperature (RT) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • For Anilines: Heat to reflux (80°C) for 6–12 hours. The electron-deficient nature of the quinoline usually renders acid catalysis unnecessary, but 0.1 eq of HCl in dioxane can accelerate sluggish reactions.

  • Workup:

    • Cool the mixture to RT.

    • Pour into 20 mL of ice-water. The product often precipitates as a solid.

    • Filter the solid, wash with cold water (2 x 5 mL) and cold hexane (1 x 5 mL).

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the C3-H doublet of the starting material and the appearance of the new amine NH signal (broad singlet, often exchangeable). The C8-Cl signal should remain intact (typically a doublet/multiplet in the aromatic region).

Protocol B: C8-Functionalization (Solvent Front Optimization)

Objective: Utilize the remaining C8-chloride for structure-activity relationship (SAR) tuning using Suzuki Coupling.

Reagents:

  • Substrate: 4-Amino-8-chloro-2-(trifluoromethyl)quinoline (from Protocol A)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with substrate, boronic acid, and K₂CO₃ solution in Dioxane. Sparge with nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Reaction: Heat at 100°C (thermal) or 120°C (microwave) for 1 hour.

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues.

Quantitative Data Summary

ParameterC4-Cl PositionC8-Cl Position
Electronic State Highly Electrophilic (Activated)Electron Neutral/Deactivated
Steric Environment AccessibleCrowded (Peri-interaction)
Preferred Reaction SNAr (Nucleophilic Displacement)Pd-Catalyzed Cross-Coupling
Typical Conditions Amine, Base, 25–80°CBoronic Acid, Pd-Cat, 100–120°C
Kinase Role Hinge Binding (via NH)Solvent Front / Hydrophobic Pocket

Application Workflow: Kinase Inhibitor Library Generation

This workflow illustrates how to build a library of inhibitors targeting FLT3 (Acute Myeloid Leukemia target).

Workflow Step1 Step 1: Scaffold Selection This compound Step2 Step 2: Hinge Binder Installation (C4) React with various aromatic amines (e.g., 4-(piperazin-1-yl)aniline) Step1->Step2 Step3 Step 3: Library Purification Isolate 4-amino-8-chloro intermediates Step2->Step3 Step4 Step 4: Late-Stage Diversification (C8) Suzuki Coupling with R-B(OH)2 (Explore hydrophobic/solubilizing groups) Step3->Step4 Step5 Step 5: Biological Screening FLT3 / AURKA Kinase Assay Step4->Step5

Figure 2: Sequential modification strategy for generating diverse kinase inhibitors.

Safety & Handling (SDS Highlights)

  • Hazards: this compound is a Skin Irritant (Category 2) and causes Serious Eye Irritation (Category 2A) .

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). While the quinoline ring is stable, the C4-Cl is moisture-sensitive over long periods.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. ChemMedChem, 2025.

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. European Journal of Medicinal Chemistry, 2024.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 2010.

  • Safety Data Sheet: 4-Chloro-8-(trifluoromethyl)quinoline. Thermo Fisher Scientific, 2025.

Application Note: Purification Strategies for 4,8-Dichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of 4,8-Dichloro-2-(trifluoromethyl)quinoline (CAS: 18706-35-9), a critical pharmacophore used in the synthesis of antimalarial agents (e.g., Mefloquine analogs) and agrochemicals. Due to the electron-deficient nature of the quinoline ring substituted with trifluoromethyl and chlorine groups, this compound exhibits distinct lipophilicity and solubility profiles that distinguish it from non-fluorinated analogs.

This protocol addresses the removal of common process impurities—specifically the 4-hydroxy precursor (8-chloro-4-hydroxy-2-(trifluoromethyl)quinoline) and unreacted 2-chloroaniline —to achieve pharmaceutical-grade purity (>99.5% HPLC).

Chemical Context & Impurity Profile[1][2][3][4]

The synthesis typically involves the cyclization of 2-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by chlorination with phosphorus oxychloride (


). Understanding the reaction matrix is essential for effective purification.
Critical Impurities
Impurity TypeChemical IdentityOriginPhysicochemical Behavior
Precursor 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinolineIncomplete chlorination or hydrolysis of product.High MP (~138°C) . Significant H-bonding capability; much more polar than the target.
Starting Material 2-ChloroanilineUnreacted starting material.[1]Basic amine; susceptible to oxidative darkening. Soluble in acidic aqueous phases.
By-product Phosphate Esters / Inorganic SaltsQuenched

residues.
Water-soluble; removed during aqueous workup but can entrap product.

Safety & Handling (Critical)

  • Hydrofluoric Acid (HF) Potential: While the

    
     group is generally stable, exposure to superacids or extreme thermal stress can release fluoride ions.
    
  • Vesicant Warning: Dichloro-quinolines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile/Laminate) is mandatory.

  • Residual

    
    :  Crude material often contains trapped 
    
    
    
    . The first solvent addition must be performed cautiously at low temperatures to prevent violent hydrolysis.

Method A: Recrystallization (Primary Protocol)

Recommended for scale-up (>10g to kg scale).

Rationale

The target compound, this compound, is highly lipophilic due to the halogenation pattern. The primary impurity (4-hydroxy analog) is significantly more polar and has a higher melting point. Therefore, a polarity-based exclusion crystallization using a non-polar hydrocarbon solvent is the most effective strategy.

Protocol Steps
Step 1: Solvent Selection[2]
  • Primary Solvent: n-Heptane (or n-Hexane).

  • Co-Solvent (Optional): Ethyl Acetate (only if solubility in boiling heptane is insufficient).

  • Anti-Solvent: None usually required if Heptane is used; cooling drives precipitation.

Step 2: Dissolution & Hot Filtration
  • Charge the crude solid into a reactor equipped with a reflux condenser and mechanical stirrer.

  • Add n-Heptane (5-7 volumes relative to crude weight).

  • Heat the slurry to reflux (approx. 98°C) .

    • Observation: The target dichloro-quinoline should dissolve completely. The polar 4-hydroxy impurity may remain as undissolved solids.

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a sintered glass funnel (or Celite pad) to remove undissolved polar impurities and inorganic salts.

    • Tip: Pre-heat the funnel to prevent premature crystallization.

Step 3: Controlled Crystallization
  • Transfer the filtrate to a clean vessel.

  • Cool slowly to room temperature (20-25°C) over 2 hours.

    • Agitation: Moderate stirring (150 RPM) is crucial to prevent oiling out.

  • Further cool the slurry to 0-5°C and hold for 1 hour to maximize yield.

Step 4: Isolation
  • Filter the off-white crystals.

  • Wash: Displacement wash with cold n-Heptane (0°C, 1 volume).

  • Drying: Vacuum dry at 40°C for 12 hours. Avoid temperatures >60°C to prevent sublimation or color degradation.

Method B: Flash Column Chromatography (Polishing)

Recommended for high-purity requirements (>99.8%) or removal of close-eluting isomers.

System Setup
  • Stationary Phase: High-efficiency Silica Gel (40-63 µm, 60 Å).

  • Mobile Phase:

    • Solvent A: n-Hexane (or Isohexanes)

    • Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Elution Gradient

The target compound is very non-polar (


 in 9:1 Hexane:EtOAc). The 4-hydroxy impurity is much more retained.
Time (CV)% Solvent B (EtOAc)Objective
0 - 20%Equilibrate / Load
2 - 50% → 2%Elute non-polar impurities
5 - 122% → 10%Elute Target (4,8-Dichloro-2-CF3-quinoline)
12 - 1510% → 50%Wash off retained polar species (4-OH)

Analytical Validation (HPLC)

To verify the success of the purification, use the following HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 50% B to 95% B over 15 minutes. (High organic start due to lipophilicity).

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm.

  • Flow Rate: 1.0 mL/min.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting the fate of impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Target + 4-OH Impurity + Salts) Quench 1. Quench (Ice/NaOH) 2. Extraction (DCM) Crude->Quench OrgLayer Organic Layer (Target + Organic Impurities) Quench->OrgLayer Phase Sep Evap Evaporation to Solid OrgLayer->Evap Recryst Recrystallization (Reflux in Heptane) Evap->Recryst HotFilter Hot Filtration Recryst->HotFilter Filtrate Filtrate (Enriched Target) HotFilter->Filtrate WasteSolid Solid Waste (4-OH Impurity + Salts) HotFilter->WasteSolid Removes Polar Solids Cooling Cooling (25°C -> 0°C) Filtrate->Cooling FinalSolid Pure Crystals 4,8-Dichloro-2-(CF3)quinoline Cooling->FinalSolid MotherLiq Mother Liquor (Trace Target + Soluble Oils) Cooling->MotherLiq Filtration

Figure 1: Step-by-step purification workflow illustrating the removal of polar impurities via hot filtration and crystallization.[3]

Impurity Fate Map

Understanding where the impurities go is crucial for troubleshooting.

ImpurityFate Imp_OH 4-Hydroxy Impurity (Polar, High MP) AcidWash Acid Wash (1M HCl) Imp_OH->AcidWash Remains in Org Phase Heptane Heptane Recryst. Imp_OH->Heptane Insoluble Hot (Filtered off) Imp_Aniline 2-Chloroaniline (Basic) Imp_Aniline->AcidWash Forms Salt (Aq Phase) Target Target Compound (Lipophilic) Target->AcidWash Remains in Org Phase Target->Heptane Dissolves Hot, Crystallizes Cold

Figure 2: Fate map showing the separation logic for key impurities.

References

  • ChemicalBook. (2022). 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols. PubMed. Retrieved from

  • TCI Chemicals. (2024). Product Specification: 4-Chloro-8-(trifluoromethyl)quinoline. Retrieved from

  • Google Patents. (1993). EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds. Retrieved from

  • Sigma-Aldrich. (2025).[4][5] 2-chloro-4-(trifluoromethyl)quinoline Product Sheet. Retrieved from [5]

Sources

Application Note: Large-Scale Synthesis of 4,8-Dichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the large-scale manufacturing protocol for 4,8-Dichloro-2-(trifluoromethyl)quinoline , a critical scaffold in the synthesis of antimalarial drugs (analogous to mefloquine) and agrochemicals. The synthesis is achieved via a two-stage process: a Conrad-Limpach-type cyclization of 2-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by deoxychlorination using phosphorus oxychloride (POCl₃).

Key Technical Considerations:

  • Regioselectivity: The use of 2-chloroaniline directs the initial condensation, but steric hindrance at the ortho position requires optimized thermal or acidic conditions to drive cyclization.

  • Safety: The chlorination step involves POCl₃.[1][2] On a large scale, the quenching of excess POCl₃ poses a severe thermal runaway hazard due to the accumulation of metastable phosphorodichloridic acid intermediates.[3] A strict "reverse quench" protocol is mandated.

Retrosynthetic Analysis & Strategy

The synthesis is designed to assemble the quinoline core from readily available anilines and beta-keto esters.

Retrosynthesis Target This compound (Target Molecule) Inter 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (Tautomer: 4-Quinolone) Target->Inter Deoxychlorination (POCl3) SM1 2-Chloroaniline (Starting Material A) Inter->SM1 Cyclocondensation (PPA or Thermal) SM2 Ethyl 4,4,4-trifluoroacetoacetate (Starting Material B) Inter->SM2

Figure 1: Retrosynthetic disconnection showing the construction of the quinoline core followed by functional group modification.

Experimental Protocols

Step 1: Synthesis of 8-Chloro-2-(trifluoromethyl)quinolin-4-ol

Reaction Type: Acid-Catalyzed Cyclocondensation (Modified Conrad-Limpach) Rationale: While thermal cyclization (Dowtherm A, 250°C) is possible, the use of Polyphosphoric Acid (PPA) is preferred for batch reactors to lower the energy demand and improve yield for electron-deficient anilines.

Materials:

  • 2-Chloroaniline (1.0 equiv)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv)[4]

  • Polyphosphoric Acid (PPA) (85% P₂O₅ content, ~4-5 volumes relative to aniline)

  • Reagent Alcohol (Ethanol) for workup

  • Sodium Hydroxide (NaOH) for neutralization

Protocol:

  • Condensation: In a glass-lined reactor, charge 2-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate. Heat to 100°C for 2-4 hours to form the intermediate enamine (often accompanied by ethanol evolution). Note: Removing ethanol via a Dean-Stark trap or vacuum can drive this equilibrium.

  • Cyclization: Cool the mixture to 60°C. Add PPA slowly (exothermic).

  • Heating: Ramp temperature to 130–140°C . Stir for 4–6 hours. Monitor by HPLC for the disappearance of the enamine intermediate.

  • Quench: Cool reaction mass to 80°C. Slowly pour the viscous mass into a separate reactor containing crushed ice/water with vigorous stirring. Caution: PPA hydrolysis is exothermic.[5]

  • Isolation: Neutralize the slurry to pH 6–7 using 50% NaOH solution. The product, 8-chloro-2-(trifluoromethyl)quinolin-4-ol, will precipitate as an off-white to beige solid.

  • Purification: Filter the solid. Wash with water (3x) and cold ethanol (1x) to remove unreacted starting materials. Dry in a vacuum oven at 60°C.

Expected Yield: 65–75% Key Quality Attribute: Moisture content <0.5% (Critical for Step 2).

Step 2: Synthesis of this compound

Reaction Type: Nucleophilic Aromatic Substitution / Deoxychlorination Rationale: POCl₃ acts as both solvent and reagent. The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, activating the 4-hydroxyl group (tautomerized enol) for chloride displacement.

Materials:

  • 8-Chloro-2-(trifluoromethyl)quinolin-4-ol (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 equiv)

  • DMF (Catalytic, 0.1 equiv)

  • Dichloromethane (DCM) or Toluene (for extraction)

Protocol:

  • Charging: Under a nitrogen atmosphere, charge the solid quinolin-4-ol intermediate into the reactor.

  • Reagent Addition: Cool to 0–5°C. Add POCl₃ slowly to control initial exotherm. Add catalytic DMF.

  • Reaction: Heat the mixture to reflux (105°C) . Evolution of HCl gas will occur; scrub gases through a NaOH trap.

  • Monitoring: Reflux for 3–5 hours. Monitor by HPLC (conversion >98%).

  • Workup (CRITICAL SAFETY STEP): See Section 4 for the "Reverse Quench" procedure.

  • Extraction: After quenching, extract the aqueous mixture with DCM or Toluene.

  • Purification: Wash organic layer with Sat. NaHCO₃ (to remove residual acid) and Brine. Dry over MgSO₄. Concentrate to yield the crude oil/solid.

  • Final Polish: Recrystallize from Hexane/Ethyl Acetate or purify via short-path distillation if necessary.

Expected Yield: 80–90%

Safety & Hazard Analysis (Critical Control Points)

The POCl₃ Quench Hazard

The most dangerous operation in this synthesis is the quenching of excess POCl₃. Direct addition of water to the reaction mixture is strictly prohibited on a large scale.[5]

Mechanism of Hazard: Hydrolysis of POCl₃ produces Phosphoric acid and HCl. However, partial hydrolysis generates phosphorodichloridic acid (HO-P(O)Cl₂) , a metastable species that can accumulate at low temperatures. Upon warming or saturation, this intermediate decomposes rapidly, releasing a massive, delayed wave of heat and gas (thermal runaway).

Mandatory "Reverse Quench" Protocol:

  • Preparation: Prepare a separate vessel with a large volume of water or dilute NaOH/NaOAc solution, cooled to 0–5°C.

  • Transfer: Transfer the hot (or cooled to ambient) reaction mixture slowly into the quench vessel.

  • Rate Control: Adjust addition rate to maintain quench mass temperature <20°C .

  • Agitation: Maintain maximum agitation to prevent "hot spots" of unreacted POCl₃.

SafetyFlow Reaction Reaction Mixture (Product + Excess POCl3) QuenchVessel Quench Vessel (Ice/Water + Base) Reaction->QuenchVessel SLOW ADDITION (Reverse Quench) Control Temp Control (< 20°C) QuenchVessel->Control

Figure 2: Safety workflow for quenching POCl3. Note the direction of addition.

Analytical Data Summary

CompoundAppearance1H NMR (Typical, CDCl3)MS (ESI)
Intermediate (8-Cl-2-CF3-4-OH)Off-white solidδ 12.5 (br s, OH), 8.2 (d, 1H), 7.8 (d, 1H), 7.4 (t, 1H), 6.9 (s, 1H, H-3)[M+H]+ 248/250
Target (4,8-Dichloro-2-CF3)White/Pale yellow solidδ 8.35 (d, 1H), 7.95 (d, 1H), 7.85 (s, 1H, H-3), 7.70 (t, 1H)[M+H]+ 266/268

Note: The shift of the H-3 proton is diagnostic. It typically shifts downfield upon conversion from the 4-OH (enol/ketone) to the 4-Cl species.

References

  • BenchChem. (2025).[5][6][7] 4,8-Dichloro-6-(trifluoromethyl)quinoline: Synthetic Routes and Reaction Conditions. Retrieved from

  • Li, X., et al. (2012).[2] Process Development for the Large-Scale Synthesis of a Vilsmeier-Haack Intermediate: Safety Assessment of POCl3 Quenching. Organic Process Research & Development, 16(11), 1727–1735. (Cited for Safety Protocol).

  • ClockSS. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline.[8] Heterocycles, Vol 104.[8] Retrieved from

  • Google Patents. (1981). Process for the preparation of 4-chloroquinolines (US4277607A). Retrieved from

  • Preparation of 4-Hydroxy-2-(trifluoromethyl)quinoline. (2021). ChemicalBook Protocol for CAS 1701-18-4. Retrieved from

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4,8-Dichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,8-Dichloro-2-(trifluoromethyl)quinoline. This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, necessitating a reliable analytical method to ensure its purity, stability, and quality. The described method is specific, accurate, precise, and linear over a defined concentration range. Furthermore, forced degradation studies were conducted according to the International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating capabilities, proving its suitability for routine quality control and stability testing.

Introduction

This compound is a halogenated quinoline derivative whose unique chemical structure imparts enhanced stability and reactivity, making it a valuable building block in medicinal and agricultural chemistry.[1] The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, significantly increases the molecule's lipophilicity and resistance to metabolic degradation.[2] Given its role in the development of high-value final products, a validated analytical method is essential for monitoring its purity, quantifying it in various matrices, and assessing its stability under different environmental conditions.

High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its precision and versatility.[3] Specifically, reversed-phase HPLC (RP-HPLC) is the method of choice for non-polar or weakly polar compounds, making it ideally suited for the hydrophobic nature of this compound.[4][5] This note provides a comprehensive, step-by-step protocol for a stability-indicating RP-HPLC method, validated to meet the stringent requirements of the pharmaceutical industry.[6]

Principle of Separation

The fundamental principle of this method is reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[7] this compound, being a highly non-polar molecule, exhibits a strong affinity for the non-polar C18 (octadecylsilyl) stationary phase. Elution is achieved by running a gradient of a polar mobile phase (water) and a less polar organic modifier (acetonitrile). As the concentration of acetonitrile increases, the mobile phase becomes more non-polar, weakening the interaction between the analyte and the stationary phase and causing it to elute from the column. This technique allows for the effective separation of the parent compound from potential impurities and degradation products which may have different polarities.

Caption: Interaction dynamics in the reversed-phase HPLC column.

Instrumentation, Reagents, and Materials

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector (Agilent 1200 series or equivalent).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (ACS grade)

    • This compound reference standard

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.

  • Materials: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Protocol 1: HPLC Method for Quantitative Analysis

Preparation of Mobile Phase
  • Mobile Phase A: 0.1% Formic acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases using an ultrasonic bath or vacuum filtration before use.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Sample Solution: Prepare sample solutions at a target concentration of 100 µg/mL in acetonitrile. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. Most stability-indicating methods for small molecules utilize gradient reversed-phase liquid chromatography with UV detection.[8]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm (Note: Quinoline derivatives show strong UV absorption.[9][10] Wavelength should be optimized using a DAD detector).
Run Time 25 minutes

Protocol 2: Forced Degradation Studies

Forced degradation studies are critical to establish the stability-indicating nature of the method by generating potential degradation products.[11] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[12]

General Procedure

Prepare a 1000 µg/mL solution of the analyte in acetonitrile. Subject this solution to the stress conditions below. After the specified time, neutralize the samples (if acidic or basic), dilute to a final concentration of 100 µg/mL with acetonitrile, and inject into the HPLC system.

  • Acid Hydrolysis: Mix the analyte solution with 1N HCl (1:1 v/v) and heat at 80°C for 4 hours.

  • Base Hydrolysis: Mix the analyte solution with 1N NaOH (1:1 v/v) and heat at 80°C for 2 hours.

  • Oxidative Degradation: Mix the analyte solution with 30% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 24 hours. Also, heat the analyte solution (1000 µg/mL) at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance and the analyte solution to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]

Caption: Workflow for analysis and stability method validation.

Method Validation and Expected Results

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Validation ParameterAcceptance Criteria & Expected Outcome
Specificity The analyte peak should be free from interference from blanks, impurities, and degradation products. Peak purity analysis (using DAD) should confirm homogeneity. Degradants should be well-resolved.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over a range of 20-150 µg/mL.
Accuracy Percent recovery between 98.0% and 102.0% at three different concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) Relative Standard Deviation (RSD) should be ≤ 2.0% for six replicate injections of the standard solution.
Intermediate Precision RSD should be ≤ 2.0% when the analysis is performed by different analysts on different days or with different equipment.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. The LOQ should be precise and accurate.
Robustness The method should be unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a simple, rapid, and reliable tool for the quantitative determination of this compound. The successful validation and forced degradation studies confirm that the method is specific and stability-indicating, as mandated by regulatory guidelines.[6][14] This protocol is therefore highly suitable for quality control laboratories involved in the analysis of this compound during synthesis, formulation, and long-term stability programs.

References

  • Dos Santos, J. C. S., et al. (2020). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • Dong, M. W., & Hu, Y. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Hannan, R. B., et al. (1953). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]

  • Patel, Y., & Shah, N. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. National Center for Biotechnology Information. Available at: [Link]

  • Mazzaglia, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Nawada, S., & Rane, S. (2018). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International - Chromatography Online. Available at: [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • Technical Contributor. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]

  • Agilent Technologies. (2022). A practical guide to forced degradation and stability studies for drug substances. Agilent. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Wikipedia. Available at: [Link]

  • Majors, R. E. (2001). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. hplccolumns.org. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Available at: [Link]

  • Beilstein-Institut. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]

  • ChemRxiv. (2023). Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational Chemistry. ChemRxiv. Available at: [Link]

Sources

using 4,8-Dichloro-2-(trifluoromethyl)quinoline in anticancer drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 4,8-Dichloro-2-(trifluoromethyl)quinoline in Anticancer Drug Discovery

Executive Summary

This application note details the utility of This compound (DCTQ) as a privileged scaffold for the synthesis of anticancer libraries.[1] Structurally analogous to the antimalarial drug Mefloquine, DCTQ possesses a highly reactive chlorine at the C4 position and a lipophilic trifluoromethyl group at the C2 position. These features make it an ideal building block for generating lysosomotropic agents that target autophagy—a critical survival mechanism in resistant cancer cells. This guide provides a validated workflow for chemical functionalization, biological screening, and mechanistic validation.

Part 1: Chemical Strategy & Rationale

The "Privileged Scaffold" Concept

DCTQ is not merely a reagent; it is a template for bioactivity. The quinoline core is ubiquitous in FDA-approved drugs (e.g., Lenvatinib, Bosutinib).[1] The specific substitution pattern of DCTQ offers distinct advantages:

  • C4-Chlorine: A "hot spot" for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation using amine nucleophiles.[1]
    
  • C2-Trifluoromethyl (

    
    ):  Enhances metabolic stability and lipophilicity, facilitating membrane permeability.[1]
    
  • C8-Chlorine: Provides steric bulk and halogen bonding potential, distinct from the

    
     group found in Mefloquine, potentially altering solubility and off-target profiles.
    
Mechanism of Action: Lysosomotropism

Derivatives synthesized from DCTQ, particularly those with basic amine side chains, act as Lysosomotropic Detergents .[1]

  • Passive Diffusion: The lipophilic aromatic core allows the uncharged molecule to diffuse across the cell membrane and into the lysosome.

  • Proton Trapping: Inside the acidic lysosome (pH ~4.8), the basic amine side chain becomes protonated.[1] The charged molecule cannot diffuse back out.

  • Accumulation & Rupture: The compound accumulates to high concentrations, raising lysosomal pH, inhibiting autophagic flux, and eventually causing lysosomal membrane permeabilization (LMP) and cell death.[1]

Part 2: Visualization of Workflows

Synthesis & Mechanism Diagram

The following diagram illustrates the chemical conversion of DCTQ into a functional drug candidate and its subsequent cellular mechanism.

G DCTQ 4,8-Dichloro-2- (trifluoromethyl)quinoline (Scaffold) Product 4-Amino-Quinoline Derivative (Active Agent) DCTQ->Product S_NAr Reaction (120°C, neat/DMF) Amine Primary/Secondary Amine (H-NR2) Amine->Product Lysosome LYSOSOME (Acidic pH 4.8) Product->Lysosome Passive Diffusion & Proton Trapping Autophagy Autophagy Inhibition Lysosome->Autophagy pH Elevation Death Apoptotic/Necrotic Cell Death Autophagy->Death Metabolic Stress

Figure 1: Workflow connecting chemical synthesis (S_NAr) to biological impact (Lysosomal disruption).[1]

Part 3: Experimental Protocols

Chemical Synthesis: Displacement Protocol

Objective: To substitute the C4-Chlorine with a functional amine (e.g., N,N-dimethylethylenediamine) to create a lysosomotropic agent.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Amine nucleophile (e.g., 3-(dimethylamino)propylamine) (3.0 - 5.0 equiv)[1]

  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF) (Optional; neat reaction is preferred for liquid amines)[1]

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (Optional, to scavenge HCl)[1]

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial or round-bottom flask, charge this compound (266 mg, 1.0 mmol).

  • Addition: Add the amine nucleophile (3.0 mmol) directly. If the amine is solid, dissolve in 2 mL of dry DMF.

  • Reaction:

    • Method A (Microwave - Recommended): Seal the vial and irradiate at 130°C for 30 minutes .

    • Method B (Thermal): Reflux at 120-130°C for 6-12 hours with magnetic stirring. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Work-up: Cool to room temperature. Dilute with Dichloromethane (DCM, 20 mL).[1] Wash with saturated

    
     (2 x 15 mL) and Brine (1 x 15 mL).[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the 4-amino-substituted product.
    

Critical Note: The C8-Chlorine is significantly less reactive than the C4-Chlorine. Under these conditions, regioselectivity for position 4 is typically >95%.[1]

Biological Assay: In Vitro Cytotoxicity (MTT)

Objective: Determine the


 of the synthesized library against cancer cell lines (e.g., A549, HepG2).[1]

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C/5%

    
    .
    
  • Treatment: Prepare serial dilutions of the quinoline derivative (0.1

    
    M to 100 
    
    
    
    M) in DMSO (final DMSO < 0.5%). Add to wells.
  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate % viability relative to vehicle control and determine

    
     using non-linear regression.
    
Mechanistic Validation: LysoTracker Red Assay

Objective: Confirm lysosomal accumulation and expansion (a hallmark of lysosomotropic stress).[1]

Protocol:

  • Staining: Treat cells with the

    
     concentration of the compound for 24h.[1]
    
  • Labeling: Add LysoTracker™ Red DND-99 (50-75 nM) for the final 30-60 minutes of incubation.

  • Imaging: Wash cells with PBS. Image immediately using fluorescence microscopy (Ex/Em: 577/590 nm).

  • Result: Active compounds will show significantly increased fluorescence intensity and enlarged lysosomal vesicles compared to control, indicating lysosomal swelling and pH neutralization.[1]

Part 4: Data Presentation & Analysis

Table 1: Expected Structure-Activity Relationship (SAR) Trends

Substituent at C4 (R-NH-)Lipophilicity (cLogP)Lysosomal pKaPredicted ActivityRationale
-NH-CH2-CH2-N(Me)2 Moderate~9.0High Ideal "amphiphilic base" profile for lysosomal trapping.[1]
-NH-Phenyl (Aniline) High~4-5Low/Moderate Weakly basic; poor lysosomal accumulation.[1] Targets kinases instead.
-NH-CH2-CH2-OH Low~9.0Moderate Reduced membrane permeability due to polarity.[1]
-Morpholine Moderate~8.3High Strong bioisostere for diethylamine; good metabolic stability.

References

  • Synthesis of Quinoline Antimalarials: "Synthesis, antiproliferative and antiplasmodial evaluation of new chloroquine and mefloquine-based harmiquins." ResearchGate.[2]

  • Anticancer Mechanisms: "Discovery of Quinoline-Derived Trifluoromethyl Alcohols... and Anticancer Activity."[3] PubMed.[4]

  • S_NAr Reaction Protocols: "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." PMC - NIH.

  • Kinase Targeting: "Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1." ResearchGate.[2]

  • General Quinoline Synthesis: "Synthesis of Quinolines." Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Substitutions of 4,8-Dichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of regioselective substitutions on the 4,8-dichloro-2-(trifluoromethyl)quinoline scaffold. This molecule is a valuable building block in medicinal chemistry and materials science, but controlling substitutions at the C4 and C8 positions is a common challenge.[1][2] This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to help you achieve your desired regiochemical outcomes.

Part 1: Foundational Principles of Regioselectivity

Before troubleshooting, it's crucial to understand the electronic landscape of the quinoline core. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this scaffold is primarily governed by the interplay of inductive and resonance effects.

Q1: Why is the C4 position generally more reactive towards nucleophiles than the C8 position?

A1: The enhanced reactivity of the C4 position is a direct consequence of electronic factors inherent to the quinoline ring system, amplified by the substituent.

  • Influence of the Ring Nitrogen: The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the entire heterocyclic ring towards nucleophilic attack. Its influence is most strongly felt at the α-positions (C2 and C4).

  • Activation by the C2-CF3 Group: The trifluoromethyl (CF3) group at the C2 position is a powerful electron-withdrawing group.[3] This group significantly acidifies the C-H protons and, more importantly, depletes electron density across the ring, particularly at the C4 position. This makes C4 highly electrophilic and susceptible to nucleophilic attack.[4][5]

  • Meisenheimer Intermediate Stability: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5] When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the ring nitrogen, a highly stabilizing interaction. Attack at the C8 position does not allow for this direct resonance stabilization by the nitrogen atom, resulting in a higher energy, less stable intermediate.[6] DFT calculations on analogous systems, like 2,4-dichloroquinazolines, have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack and leading to a lower activation energy for the reaction.[6][7][8]

G cluster_0 Troubleshooting Workflow for Regioselectivity Start Reaction Outcome? Poor_Selectivity Poor Selectivity (C4/C8 Mixture) Start->Poor_Selectivity Observed Low_Conversion Low Conversion (Mainly Starting Material) Start->Low_Conversion Observed Wrong_Isomer Wrong Isomer (Only C4 Product) Start->Wrong_Isomer Observed (when C8 is desired) Action_Temp_Down 1. Lower Temperature 2. Use Stoichiometric Nu⁻ Poor_Selectivity->Action_Temp_Down Action Action_Temp_Up 1. Increase Temperature 2. Add Base (if needed) 3. Check Solvent Low_Conversion->Action_Temp_Up Action Action_Change_Mech Switch to Metal Catalysis (e.g., Buchwald-Hartwig) - Screen Ligands/Catalysts Wrong_Isomer->Action_Change_Mech Action Result1 Improved C4-Selectivity Action_Temp_Down->Result1 Leads to Result2 Improved Conversion to C4 Action_Temp_Up->Result2 Leads to Result3 Potential C8-Selectivity Action_Change_Mech->Result3 Leads to

Caption: Decision-making workflow for optimizing regioselectivity.

Part 4: Experimental Protocols

Protocol 1: C4-Selective Amination (SNAr)

This protocol details a standard procedure for the selective substitution of the C4-chloro group with a primary amine.

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (K2CO3, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, ~0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Nucleophile Addition: Add the desired primary amine (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target 4-amino-8-chloro-2-(trifluoromethyl)quinoline. [9] Protocol 2: C8-Selective Amination (Buchwald-Hartwig Cross-Coupling)

This protocol is a starting point for achieving C8-selectivity and requires optimization.

  • Reagent Setup: In a glovebox, add this compound (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 5 mol%), and a strong base (e.g., NaOt-Bu, 1.5 eq) to an oven-dried reaction vial.

  • Solvent and Nucleophile: Remove the vial from the glovebox. Add anhydrous toluene or dioxane (~0.1 M) followed by the amine nucleophile (1.2 eq).

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Reaction: Heat the mixture to 110 °C in a preheated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction carefully by LC-MS for the formation of the desired C8-substituted product and any C4-isomer.

  • Workup: After cooling, quench the reaction by filtering through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by flash column chromatography. Note that separation of C4 and C8 isomers can be challenging and may require careful selection of the chromatographic mobile phase. [10]

Part 5: Frequently Asked Questions (FAQs)

Q5: What is the best analytical method to confirm the regiochemistry of my final product?

A5: 2D-NMR spectroscopy is the most definitive method. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range couplings (2-3 bonds) between protons and carbons. For the C4-substituted product, you should observe a correlation between the proton at C5 and the newly substituted carbon at C4. For the C8-isomer, you would see correlations between the proton at C7 and the substituted C8 carbon. Nuclear Overhauser Effect (NOE) studies can also be highly informative. [11] Q6: Can I perform a substitution with an oxygen or sulfur nucleophile?

A6: Yes, SNAr reactions are not limited to amines. Oxygen nucleophiles (e.g., sodium phenoxide) and sulfur nucleophiles (e.g., sodium thiophenoxide) can also be used, typically under similar conditions (polar aprotic solvent, heat). [12]The same regioselectivity rules apply, with the C4 position being overwhelmingly favored.

Q7: My nucleophile is sensitive to high temperatures. What are my options?

A7: If your nucleophile cannot tolerate high temperatures, transition-metal catalysis is your best option, as these reactions can often be run at lower temperatures than SNAr. Alternatively, microwave-assisted synthesis can sometimes accelerate the reaction at a lower bulk temperature, reducing degradation.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Institutes of Health (NIH). [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis. [Link]

  • 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. National Institutes of Health (NIH). [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. National Institutes of Health (NIH). [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]

  • This compound. Oakwood Chemical. [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect. [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Regioselectivity in retrosynthesis. YouTube. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow. [Link]

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. National Institutes of Health (NIH). [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. National Institutes of Health (NIH). [Link]

  • Stereo and regioselectivity in retrosynthesis. YouTube. [Link]

  • Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H--[6][7][8]Triazoles. MDPI. [Link]

  • Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. National Institutes of Health (NIH). [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. [Link]

  • CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. ResearchGate. [Link]

Sources

preventing side reactions in the synthesis of 4,8-Dichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,8-dichloro-2-(trifluoromethyl)quinoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and help you optimize your experimental outcomes. Our approach is grounded in mechanistic principles to explain not just what to do, but why it works.

Section 1: The Primary Synthetic Pathway (Gould-Jacobs Approach)

The synthesis of this compound is typically achieved via a modified Gould-Jacobs reaction, a robust method for constructing the quinoline core.[1][2] The process involves three key stages: condensation, thermal cyclization, and chlorination. Each step presents unique challenges and potential for side-product formation that must be carefully managed.

The general workflow is outlined below:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 2,4-Dichloroaniline C Condensation (Loss of H2O) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Enamine Intermediate C->D E High-Temperature Cyclization (~250 °C) D->E F 4-Hydroxy-8-chloro-2-(trifluoromethyl)quinoline E->F G Chlorination with POCl3 F->G H This compound (Final Product) G->H

Caption: Key stages in the synthesis of this compound.

Section 2: Troubleshooting FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My thermal cyclization reaction is stalling. TLC and LC-MS analysis shows predominantly the uncyclized enamine intermediate. What's going wrong?

A: This is a classic issue of insufficient activation energy for the intramolecular cyclization. The Gould-Jacobs cyclization is a thermally driven 6-electron pericyclic reaction that requires very high temperatures, typically around 250 °C.[2][3] If your reaction is stalling, the primary culprit is inadequate heating.

  • Causality: The cyclization step involves the attack of the aniline ring onto the ester carbonyl. This process has a high energy barrier, which is only overcome at high temperatures.

  • Solution: Ensure your reaction temperature is consistently maintained at ~250 °C. Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether. A sand bath or a high-temperature heating mantle with accurate thermocouple feedback is critical. Standard oil baths will not suffice and pose a safety hazard at these temperatures.

Q2: I'm observing a significant byproduct with a mass corresponding to the loss of a chlorine atom (M-35). What is this and how can I prevent it?

A: You are likely observing reductive dehalogenation, resulting in a monochloro- or even fully dechlorinated quinoline byproduct.[4] While potent reducing agents are not used in this synthesis, trace impurities or specific reaction conditions can facilitate this side reaction.

  • Causality: Trace metals, acidic conditions in the presence of certain materials, or hydrogen radicals can catalyze the removal of aryl chlorides, especially at high temperatures.

  • Solutions:

    • Use High-Purity Reagents: Ensure your starting materials and solvents are free from metallic impurities.

    • Maintain an Inert Atmosphere: Conduct the high-temperature cyclization under a rigorously inert atmosphere (Nitrogen or Argon) to prevent oxidative or reductive side reactions mediated by atmospheric components.

    • Material Selection: Avoid using reaction vessels or stir bars that may be susceptible to acid etching at high temperatures, which could leach metal catalysts.

Q3: My final product's NMR and mass spec suggest the trifluoromethyl (-CF3) group has been converted to a carboxylic acid (-COOH). Why did this happen?

A: The trifluoromethyl group, while generally robust, is susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[5][6]

  • Causality: The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF3 group highly electrophilic. It can be attacked by water or hydroxide ions, initiating a hydrolysis cascade that ultimately yields a carboxylic acid. This is often observed if the workup procedures for the chlorination step are not carefully controlled.

  • Solution: During the workup of the POCl3 reaction, quench the excess reagent slowly over ice and avoid prolonged exposure to highly concentrated base or acid. Neutralize the reaction mixture carefully and maintain the pH within a moderate range (pH 4-8) during extraction and purification.

Q4: The cyclization reaction mixture turned into a dark, intractable tar. Is the batch salvageable?

A: Unfortunately, significant tar formation usually indicates extensive decomposition, and the batch is likely unsalvageable. This issue stems from exceeding the thermal stability limits of the reactants and intermediates.[7]

  • Causality: At temperatures exceeding ~260-270 °C, or with prolonged heating, the enamine intermediate can begin to polymerize or decompose, leading to complex, high-molecular-weight byproducts (tar).

  • Prevention:

    • Strict Temperature Control: Do not exceed 250 °C. Use a calibrated temperature controller.

    • Minimize Reaction Time: Heat the reaction only for the time necessary for completion (monitor by TLC or LC-MS if possible). Over-refluxing is a common cause of tarring.

    • Degas the Solvent: Using a degassed high-boiling solvent can minimize oxidative decomposition.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Optimizing the Thermal Cyclization Step

This step is the most critical for achieving a good yield. Incomplete conversion is the most frequent failure mode.

Protocol for a Test Reaction:

  • Setup: In a 25 mL three-neck flask equipped with a magnetic stirrer, a high-temperature thermometer/thermocouple, and a reflux condenser under a nitrogen inlet, add the dried enamine intermediate (1.0 eq).

  • Solvent Addition: Add 10 mL of Dowtherm A. This solvent is ideal due to its high boiling point (257 °C) and thermal stability.

  • Heating: Place the flask in a pre-heated sand bath at 260-265 °C. This ensures rapid heating of the reaction mixture to the target temperature of ~250 °C.

  • Monitoring: Allow the reaction to proceed for 30-60 minutes. Monitor the reaction by taking small aliquots (if feasible and safe), quenching, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to below 100 °C before carefully pouring it into a larger beaker containing hexanes. The product should precipitate. Filter the solid and wash with additional hexanes to remove the solvent.

Data Summary: Cyclization Conditions

ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale
Temperature < 240 °CIncomplete reaction250 °C (internal)Overcomes activation energy for cyclization.[3]
Solvent Low-boiling (e.g., Toluene)Insufficient temperatureDowtherm A, Diphenyl EtherHigh thermal stability and boiling point.
Atmosphere AirOxidation, TarringNitrogen or ArgonPrevents decomposition side reactions.
Reaction Time > 2 hoursIncreased tar formation30-90 minutes (monitored)Minimizes thermal decomposition of the product.
Guide 2: Preventing Hydrolysis of the Trifluoromethyl Group

Maintaining the integrity of the -CF3 group is crucial during the final workup stages.

Protocol for Quenching the POCl3 Reaction:

  • Cooling: After the chlorination reaction is complete, cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Quenching: Very slowly and portion-wise, pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This hydrolyzes the excess POCl3 exothermically. Ensure the temperature of the quench mixture does not rise above 20 °C.

  • Neutralization: The resulting solution will be highly acidic. Slowly add a saturated solution of sodium bicarbonate or a dilute (e.g., 2M) sodium hydroxide solution to neutralize the acid. Monitor the pH closely with pH paper or a calibrated meter, aiming for a final pH of ~7-8. Avoid "overshooting" into a strongly basic regime.

  • Extraction: Once neutralized, promptly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at moderate temperatures (< 40 °C).

Section 4: Visual Troubleshooting Workflow

This decision tree provides a logical path from an observed problem to its likely cause and the corresponding troubleshooting guide.

G Problem Problem Detected (e.g., Low Yield, Impurity) Yield Is the overall yield low? Problem->Yield Impurity Is an unexpected impurity observed? Problem->Impurity Cyclization Stalling at Cyclization Step? Yield->Cyclization Yes Chlorination Low Yield in Final Step? Yield->Chlorination No MassSpec Analyze Impurity by MS Impurity->MassSpec Guide1 See Guide 1: Optimize Cyclization Cyclization->Guide1 Yes Guide4 Check Chlorination Protocol: - Anhydrous Conditions - Temperature Control Chlorination->Guide4 Yes M_minus_35 M_minus_35 MassSpec->M_minus_35 Mass = M-Cl ? M_plus_OOH M_plus_OOH MassSpec->M_plus_OOH Mass = M-CF3+COOH ? Guide2 See Guide 2: Prevent Dehalogenation Guide3 See Guide 3: Prevent CF3 Hydrolysis M_minus_35->Guide2 Yes M_plus_OOH->Guide3 Yes

Sources

Technical Support Center: NMR Analysis of 4,8-Dichloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 4,8-dichloro-2-(trifluoromethyl)quinoline. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and need to ensure its purity and structural integrity. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our analytical recommendations.

Section 1: Fundamentals & Spectral Assignment

This section addresses the foundational aspects of the NMR spectra for this compound, providing a baseline for identifying your target molecule and distinguishing it from potential impurities.

Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for pure this compound?

A1: Understanding the baseline spectrum of the pure active pharmaceutical ingredient (API) is the critical first step in impurity analysis. The electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group significantly influence the chemical shifts of the quinoline ring system.

  • Causality: The chlorine atoms at positions 4 and 8 deshield nearby protons and carbons, shifting their signals downfield. The potent electron-withdrawing trifluoromethyl group at C2 dramatically affects the electronic environment of the pyridine ring, particularly C2, C3, and H3.

While a dedicated experimental spectrum for this specific molecule is not widely published, we can predict the chemical shifts with high confidence by comparing them to structurally similar compounds like 2-chloroquinoline and other substituted quinolines.[1]

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

NucleusPositionPredicted Chemical Shift (ppm)Expected MultiplicityRationale / Comments
¹H H-3~7.6 - 7.8sSinglet due to no adjacent protons. Deshielded by the adjacent CF₃ group.
H-5~7.9 - 8.1dDoublet, coupled to H-6. Deshielded by the adjacent C4-Cl.
H-6~7.5 - 7.7tTriplet (doublet of doublets), coupled to H-5 and H-7.
H-7~7.8 - 8.0dDoublet, coupled to H-6. Deshielded by the adjacent C8-Cl.
¹³C C-2~145 - 148q (⁴JCF ≈ 35-38 Hz)Quartet due to coupling with ³F. Significantly deshielded by CF₃ and N.
C-3~120 - 122q (³JCF ≈ 3-5 Hz)Weakly coupled to the CF₃ group.
C-4~148 - 151sDeshielded by Cl and N.
C-4a~126 - 128sBridgehead carbon.
C-5~128 - 130s
C-6~127 - 129s
C-7~130 - 132s
C-8~133 - 135sDeshielded by Cl.
C-8a~146 - 148sBridgehead carbon, deshielded by N.
CF₃~118 - 122q (¹JCF ≈ 270-275 Hz)Large one-bond coupling constant is characteristic.
¹⁹F CF₃~ -65 to -70sSinglet in a proton-decoupled ¹⁹F spectrum. The chemical shift is relative to CFCl₃.[2] Electron-withdrawing quinoline ring causes a downfield shift compared to aliphatic CF₃ groups.[3]

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.[4]

Section 2: Common Impurities & Their Identification

Impurities can arise from starting materials, by-products of the synthesis, or degradation. Knowing the synthetic route is key to predicting likely impurities. A common route to substituted quinolines is the Combes or Doebner-von Miller synthesis.[5][6]

Q2: My ¹H NMR shows an extra singlet in the aromatic region. Could it be a regioisomeric impurity?

A2: Yes, this is a strong possibility. During synthesis, incomplete chlorination or rearrangement can lead to regioisomers. The most likely isomers would be monochlorinated species or isomers where the chlorine is at a different position.

  • Expert Insight: The key to distinguishing regioisomers is the change in the multiplicity and chemical shift of the aromatic protons. For example, if you have an impurity of 4-chloro-2-(trifluoromethyl)quinoline , you would expect to see a signal for H-8, likely a doublet, significantly upfield of where H-5 and H-7 appear in your target molecule due to the absence of the deshielding C8-Cl group.

Table 2: Diagnostic NMR Signals for Potential Regioisomeric Impurities

Potential ImpurityDistinguishing ¹H NMR SignalRationale
8-Chloro-2-(trifluoromethyl)quinoline Signal for H-4 appears as a doublet around 8.0-8.2 ppm.The absence of the C4-Cl removes a strong deshielding effect, and H-4 now couples with H-3 (if present) or appears as a sharp singlet if H-3 is substituted.
4-Chloro-2-(trifluoromethyl)quinoline A distinct doublet for H-8 appears further upfield (~7.9-8.1 ppm).The absence of the C8-Cl means H-8 is less deshielded. You would also see a more complex pattern for H-5, H-6, and H-7.
Starting Material (e.g., 2,4-dichloroaniline) Broader signals for -NH₂ protons (~3.5-5.5 ppm, exchangeable with D₂O) and a simpler aromatic splitting pattern.Unreacted starting materials are a common source of impurities. Their signals are often distinct from the rigid quinoline ring system.
Q3: I see a small quartet in my ¹H NMR around 4-5 ppm and some aliphatic signals. What could this be?

A3: This pattern is often indicative of residual ethyl acetate, a common recrystallization and chromatography solvent. However, if it's not a solvent, it could be an impurity from a synthesis like the Doebner-von Miller reaction, which can use α,β-unsaturated aldehydes or ketones formed in situ.[7]

  • Troubleshooting Steps:

    • Check Solvent Residuals: Compare the signals to a known spectrum of ethyl acetate (~4.1 ppm quartet, ~2.0 ppm singlet, ~1.2 ppm triplet).

    • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. If any broad peaks disappear, they were likely labile protons (e.g., -OH, -NH).[8]

    • Consider Synthesis By-products: If the synthesis involved ethanol or acetaldehyde, you might have partially reduced or alkylated impurities. A COSY or HSQC experiment would be invaluable here to connect proton and carbon frameworks.[9]

Section 3: Troubleshooting & Advanced Analysis

This section provides solutions to common experimental problems and guidance on when to employ more advanced NMR techniques.

Q4: My aromatic signals are broad and poorly resolved. How can I improve the spectrum quality?

A4: Poor resolution can stem from several factors. The solution requires a systematic approach to diagnose the root cause.

  • Causality & Solution:

    • Poor Shimming: The magnetic field is not homogenous across the sample. Action: Re-shim the spectrometer, focusing on higher-order shims if available.

    • Sample Concentration: The molecule may be aggregating at high concentrations, leading to peak broadening.[4] Action: Dilute your sample. Run a concentration-dependent study to see if chemical shifts change, which indicates intermolecular interactions.

    • Paramagnetic Impurities: Trace metals can cause significant line broadening. Action: If suspected, filter the sample through a small plug of silica or treat it with a chelating agent like EDTA if compatible.

    • Unresolved Couplings: Long-range couplings (e.g., ⁴J or ⁵J couplings) can broaden singlets and doublets. Action: Use a resolution enhancement window function during processing (e.g., Lorentzian-to-Gaussian transformation), but be aware this can distort integrals.

Workflow for Diagnosing an Unknown Impurity Peak

When an unexpected peak appears, a logical workflow can quickly identify its source.

G start Unexpected Peak in Spectrum check_solvent Compare to solvent impurity tables? start->check_solvent is_solvent Is it a known solvent or grease peak? check_solvent->is_solvent solvent_yes Identify & Document. Consider different solvent. is_solvent->solvent_yes Yes solvent_no No is_solvent->solvent_no No check_sm Compare to starting material (SM) spectra? solvent_no->check_sm is_sm Does it match SM? check_sm->is_sm sm_yes Impurity is unreacted SM. Improve purification. is_sm->sm_yes Yes sm_no No is_sm->sm_no No run_2d Acquire 2D NMR (COSY, HSQC, HMBC) sm_no->run_2d elucidate Elucidate structure of unknown impurity run_2d->elucidate G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve set_params Set Key Parameters: d1 > 5 * T1 Pulse = 90° High S/N dissolve->set_params acquire Acquire Spectrum set_params->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Standard workflow for quantitative NMR (qNMR) analysis.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.

  • Quinoline(91-22-5) 1H NMR spectrum. ChemicalBook.

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry: University of Rochester.

  • Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. Regis Technologies, Inc.

  • Combes quinoline synthesis. Wikipedia.

  • Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, Vol. 104, No. 3, 2022.

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC, National Institutes of Health.

  • 19F NMR Chemical Shift Table. Alfa Chemistry.

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed, National Institutes of Health.

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. BIPM.

  • Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit.

  • Quinoline. SpectraBase.

  • Combes Quinoline Synthesis. Name-Reaction.com.

  • HNMR Practice Problems with Step-by-Step Solutions. The Organic Chemistry Tutor.

  • Reaction of hydroxyl-quinoline with pentafluoropyridin. PMC, National Institutes of Health.

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Gate Chemistry.

  • Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. ACS Publications.

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central, National Institutes of Health.

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health.

  • Tips & Tricks: Characterization. Department of Chemistry: University of Rochester.

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents.

  • NMR Chemical Shifts of Trace Impurities. EPFL.

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed, National Institutes of Health.

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate.

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

  • Common Problems. SDSU NMR Facility – Department of Chemistry.

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI.

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed, National Institutes of Health.

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. All 'Bout Chemistry.

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • 4-chloro-8-(trifluoromethyl)quinoline cas no.23779-97-7. LookChem.

Sources

Validation & Comparative

A Comparative Guide to Quinoline-Based Kinase Inhibitors: Profiling 4,8-Dichloro-2-(trifluoromethyl)quinoline Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern oncology and drug discovery, the quinoline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets.[1] This versatile heterocyclic aromatic compound is at the core of numerous FDA-approved kinase inhibitors, underscoring its significance in the development of targeted cancer therapies.[2] Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets. The quinoline core provides a rigid and adaptable foundation for designing small molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their function and disrupting the aberrant signaling pathways that drive tumor growth and proliferation.[1]

This guide provides a comparative analysis of a novel investigational compound, 4,8-dichloro-2-(trifluoromethyl)quinoline, against a panel of well-established, quinoline-based kinase inhibitors. By examining their structure-activity relationships, target profiles, and available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and development efforts.

Focus Compound: this compound - A Profile Based on Structural Analogy

Direct experimental data on the kinase inhibitory activity of this compound is not yet widely published. However, by dissecting its structural features and drawing comparisons with closely related analogs, we can construct a hypothetical profile of its potential as a kinase inhibitor.

The structure of this compound is characterized by several key features that are common in kinase inhibitors:

  • Quinoline Core: Provides the fundamental scaffold for interaction with the kinase hinge region.

  • Trifluoromethyl Group at C2: This electron-withdrawing group can enhance the molecule's metabolic stability and membrane permeability. Its presence is a feature in some biologically active quinoline derivatives.[2]

  • Dichlorination at C4 and C8: The chlorine atoms at these positions can modulate the electronic properties of the quinoline ring and influence binding affinity and selectivity. Halogenation is a common strategy in kinase inhibitor design to explore hydrophobic pockets within the ATP-binding site.

While direct kinase inhibition data is pending, studies on structurally similar compounds offer valuable insights. For instance, derivatives of 4-trifluoromethyl-2-anilinoquinoline have been identified as potent inhibitors of SGK1 (Serum/Glucocorticoid-Regulated Kinase 1), a kinase implicated in cancer cell survival.[3] Furthermore, a related compound, 4,8-dichloro-6-(trifluoromethoxy)quinoline, has demonstrated cytotoxic effects against various cancer cell lines, suggesting that the dichlorinated trifluoromethyl-substituted quinoline scaffold is biologically active.[4] Based on these analogs, it is plausible to hypothesize that this compound may exhibit inhibitory activity against a range of kinases, potentially including those involved in cell proliferation and survival pathways. Further screening and profiling are necessary to elucidate its specific targets and potency.

Established Quinoline-Based Kinase Inhibitors: A Comparative Overview

To provide context for the potential of this compound, we will now examine several well-characterized quinoline-based kinase inhibitors that are either clinically approved or in advanced stages of development.

Cabozantinib (XL184): A Multi-Tyrosine Kinase Inhibitor

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET.[5] Its ability to simultaneously target key drivers of tumor growth, angiogenesis, and metastasis has led to its approval for the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[6] The mechanism of action involves competitive inhibition of ATP binding to the kinase domain of its target receptors.[5]

Dovitinib (TKI258): Targeting FGFR, VEGFR, and PDGFR

Dovitinib is another multi-kinase inhibitor with a quinoline core that primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[7] Its activity against FGFRs makes it a particularly interesting agent for cancers driven by FGFR aberrations. While it has shown promise in preclinical and early clinical studies, its clinical development has faced some challenges.[7]

Lenvatinib (E7080): A Potent Inhibitor of VEGFR, FGFR, PDGFR, RET, and KIT

Lenvatinib is a multi-kinase inhibitor that targets a broad spectrum of RTKs involved in tumor progression and angiogenesis.[8] Its potent and balanced inhibition of these key targets has resulted in its approval for the treatment of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[6]

Bosutinib (SKI-606): A Dual Src/Abl Kinase Inhibitor

Bosutinib is a quinoline-based inhibitor that is highly potent against Src family kinases and the Abl kinase.[9] It is approved for the treatment of chronic myeloid leukemia (CML). Unlike the other inhibitors discussed, its primary targets are non-receptor tyrosine kinases.

BMS-777607: A Potent c-Met and Axl Inhibitor

BMS-777607 is a potent and selective inhibitor of the c-Met and Axl receptor tyrosine kinases.[10][11] Both c-Met and Axl are implicated in tumor invasion, metastasis, and drug resistance, making them attractive therapeutic targets.[12]

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the discussed quinoline-based kinase inhibitors against a panel of key kinases. This data provides a quantitative measure of their potency and allows for a direct comparison of their activity.

Inhibitorc-Met (nM)VEGFR2 (nM)Axl (nM)RET (nM)FGFR1 (nM)PDGFRβ (nM)c-Kit (nM)Abl (nM)
Cabozantinib 1.3[5]0.035[5]7[13]5.2[5]1.54.64.6>1000
Dovitinib 108-13181.5-
Lenvatinib 154-1.522395.2-
Bosutinib >1000>1000-----1.2
BMS-777607 3.9[10]>10001.1[10]-----

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

The diagram below illustrates the central role of receptor tyrosine kinases such as VEGFR, c-Met, and Axl in cancer cell signaling. These receptors, upon activation by their respective ligands, trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis. Quinoline-based inhibitors block these pathways at the receptor level.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factors (VEGF, HGF, Gas6) RTK Receptor Tyrosine Kinases (VEGFR, c-Met, Axl) Ligand->RTK Binds & Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis Quinoline_Inhibitor Quinoline-Based Kinase Inhibitor Quinoline_Inhibitor->RTK Inhibits

Caption: Key signaling pathways targeted by quinoline-based kinase inhibitors.

Experimental Workflow for Determining Kinase Inhibitor Potency (IC50)

The following diagram outlines a typical workflow for determining the IC50 value of a kinase inhibitor using an in vitro kinase assay. This process is fundamental to characterizing the potency of a novel compound.

IC50_Workflow A 1. Compound Preparation (Serial Dilution of Inhibitor) B 2. Assay Plate Setup (Add Kinase, Substrate, and ATP) A->B C 3. Incubation (Allow Kinase Reaction to Proceed) B->C D 4. Detection (Measure Kinase Activity) C->D E 5. Data Analysis (Plot % Inhibition vs. [Inhibitor]) D->E F 6. IC50 Determination (Non-linear Regression) E->F

Caption: Workflow for IC50 determination of a kinase inhibitor.

Experimental Protocols

General In Vitro Kinase Assay Protocol (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[14]

Materials:

  • Recombinant Kinase

  • Kinase-specific peptide substrate

  • ATP (at a concentration near the Km for the specific kinase)[15]

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and positive control in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include DMSO-only wells as a negative control (100% kinase activity).

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate containing the pre-dispensed compounds.

  • ATP Addition: To start the kinase reaction, add ATP to each well. The final ATP concentration should ideally be at or near the Km for the kinase being tested.[16]

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add a volume of the reagent equal to the volume in the assay wells.

  • Signal Development: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence in each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a specific receptor tyrosine kinase in a cellular context.

Materials:

  • Cancer cell line overexpressing the target RTK (e.g., A549 for c-Met)

  • Cell culture medium and supplements

  • Ligand for the target RTK (e.g., HGF for c-Met)

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-RTK and anti-total-RTK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. The next day, serum-starve the cells for a few hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated form of the target RTK overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the RTK to ensure equal protein loading.

  • Analysis: Quantify the band intensities for the phosphorylated and total protein. The reduction in the ratio of phospho-RTK to total-RTK in the presence of the inhibitor indicates its cellular activity.

Conclusion and Future Directions

The quinoline scaffold remains a cornerstone in the development of effective kinase inhibitors for cancer therapy. While established drugs like Cabozantinib, Dovitinib, and Lenvatinib have demonstrated significant clinical benefit by targeting multiple kinases, the quest for more selective and potent agents continues.

This compound represents an intriguing, yet uncharacterized, molecule. Based on the analysis of its structural features and comparison with related compounds, it holds the potential to be a biologically active kinase inhibitor. The next critical steps for this compound are comprehensive in vitro kinase screening to identify its primary targets and determine its potency and selectivity. Subsequent cell-based assays will be essential to validate its on-target activity and assess its anti-proliferative effects.

The methodologies and comparative data presented in this guide offer a framework for the initial evaluation of novel quinoline-based compounds. By understanding the structure-activity relationships and the performance of existing inhibitors, researchers can more effectively design and prioritize new chemical entities with the potential to become the next generation of targeted cancer therapies.

References

  • Luo H, et al. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Med Chem Res. 2024;33(10):2265-2279.
  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]

  • Roskoski R Jr. Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacol Res. 2022;185:106509.
  • Wang Y, et al. Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). J Med Chem. 2020;63(18):10383-10403.
  • Singh S, et al. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. J Heterocyclic Chem. 2021;58(1):5-31.
  • WSA. Repurposing Axl Kinase Inhibitors for the Treatment of Respiratory Syncytial Virus Infection. Viruses. 2023;15(3):653.
  • BMG LABTECH. Kinase assays. Available from: [Link]

  • Rojas-Celis V, et al.
  • Alnuaimi A, et al. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem. 2015;10(11):1858-1865.
  • Abdel-Maksoud MS, et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025;20(14):e202500279.
  • Wikipedia. VEGFR-2 inhibitor. Available from: [Link]

  • Al-Ostoot FH, et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Adv. 2022;12(35):22655-22677.
  • Okamoto K, et al. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Med Chem Lett. 2015;6(1):89-94.
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

  • ResearchGate. IC50 values against c-Met kinase. a. Available from: [Link]

  • Kumar A, et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Trop J Pharm Res. 2011;10(5):565-573.
  • Reaction Biology. The significance of ATP concentration in cell-free and cell-based assays. Available from: [Link]

  • Trudel S, et al. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro. PLoS One. 2013;8(9):e75733.
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • Brandvold KR, et al. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. Oncotarget. 2017;8(56):95505-95518.
  • Al-Ostoot FH, et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Adv. 2022;12(35):22655-22677.
  • Kuhlmann O, et al. Assay Development for Protein Kinase Enzymes. In: Sittampalam GS, Coussens NP, Nelson H, et al., editors. Assay Guidance Manual. Bethesda (MD)
  • Ulivieri A, et al. Lenvatinib exhibits antineoplastic activity in anaplastic thyroid cancer in vitro and in vivo. Oncol Lett. 2018;15(5):7638-7646.
  • Kinase Logistics Europe. ATP concentration. Available from: [Link]

  • Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Available from: [Link]

  • Al-Ostoot FH, et al. Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer. Int J Mol Sci. 2021;22(19):10425.
  • Bailly C. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II. Cancer Chemother Pharmacol. 2014;73(5):1075-1081.
  • Skarka A, et al. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity. Int J Mol Sci. 2020;21(23):9097.
  • Sharma A, et al. Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Res Appl Chem. 2022;13(4):355.
  • Adriaenssens E, et al. In vitro kinase assay. protocols.io. 2023.
  • ResearchGate. IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,... Available from: [Link]

  • Adriaenssens E, et al. In vitro kinase assay v1.
  • Wodtke R, et al. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. J Med Chem. 2020;63(19):10736-10760.
  • Asquith CRM, et al. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. J Med Chem. 2017;60(6):2543-2559.
  • ResearchGate. BMS-777607 is a pan-TAM inhibitor and blocks Axl- and Mertk-dependent... Available from: [Link]

  • Inhibitor Research Hub. Dovitinib (TKI-258): Systems-Level Inhibition of RTK Signaling in Preclinical Cancer Research. Available from: [Link]

  • Doan T, et al. Involvement of the AKT Pathway in Resistance to Erlotinib and Cabozantinib in Triple-Negative Breast Cancer Cell Lines. Cancers (Basel). 2023;15(17):4306.
  • El-Gamal MI, et al. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. J Mol Model. 2024;30(1):37.
  • Yakes FM, et al. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clin Cancer Res. 2011;17(23):7361-7369.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4,8-Dichloro-2-(trifluoromethyl)quinoline Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold holds a privileged position due to its presence in a wide array of therapeutic agents.[1] Derivatives of quinoline are actively investigated for a multitude of biological activities, making the unambiguous determination of their three-dimensional structure a critical step in understanding structure-activity relationships (SAR) and guiding further molecular design. This is particularly true for complex substituted quinolines such as 4,8-dichloro-2-(trifluoromethyl)quinoline, where the presence of multiple halogen atoms and a trifluoromethyl group can significantly influence molecular conformation and intermolecular interactions.

This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of these intricate molecules. As a senior application scientist, my aim is to not only outline the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Gold Standard: Why Single-Crystal X-ray Diffraction Reigns Supreme

While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) is considered the definitive method for determining the absolute three-dimensional structure of a molecule.[2] It provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, offering an unparalleled level of detail that is often unattainable with other methods.[3]

Here's a comparative overview of common structural elucidation techniques:

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.[2][3]Unambiguous and definitive structural determination.[2]Requires a suitable single crystal, which can be challenging to grow.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), information on the chemical environment of nuclei.[5][6][7]Excellent for determining the constitution of a molecule in solution, does not require crystallization.[7]Does not directly provide 3D spatial arrangement or absolute stereochemistry; interpretation can be complex for intricate molecules.[7]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns that can infer structural motifs.[8][9]Highly sensitive, provides accurate molecular weight.Does not provide information on stereochemistry or the precise 3D arrangement of atoms; primarily a tool for identification and confirmation of molecular formula.[8]
Infrared (IR) Spectroscopy Presence of specific functional groups.[10]Quick and simple method for functional group analysis.Provides limited information on the overall molecular structure.[10]

The Causality Behind Choosing SCXRD: For a molecule like this compound, where rotational isomerism and specific spatial arrangements of substituents can drastically alter its biological activity, the precise 3D structure is paramount. NMR might confirm the connectivity of the atoms, and MS can verify the molecular weight, but only SCXRD can definitively reveal the exact conformation, including the torsion angles of the trifluoromethyl group and the planarity of the quinoline ring system. This level of detail is crucial for computational modeling, understanding receptor binding, and rationally designing next-generation analogs.

The Crystallographic Workflow: A Self-Validating System

The process of determining a crystal structure via SCXRD is a multi-step workflow, with each stage offering opportunities for validation and quality control.

X-ray Crystallography Workflow Figure 1: The X-ray Crystallography Workflow cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Validation & Deposition Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Crystal_Selection Crystal Selection (Size > 0.1 mm, no visible defects) Crystal_Growth->Crystal_Selection Obtain suitable single crystal Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection (Rotating crystal in X-ray beam) Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., direct methods, Patterson function) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-squares minimization) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Deposition Deposition to Database (e.g., CCDC) Validation->Deposition Visualization Visualization & Analysis Deposition->Visualization

Caption: The workflow for determining a molecular structure using single-crystal X-ray diffraction.

Experimental Protocol: A Step-by-Step Guide

1. Crystal Growth (The Art of the Science):

  • Rationale: The first and often most challenging step is obtaining a high-quality single crystal.[4] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

  • Protocol:

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, dichloromethane/hexane) to near saturation.

    • Employ a slow crystallization technique. A common and effective method is slow evaporation: leave the solution in a loosely covered vial in a vibration-free environment.

    • Alternatively, use vapor diffusion: place the vial of the compound's solution inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent will induce crystallization.

    • Monitor for the formation of well-defined, transparent crystals over several days to weeks.

2. Data Collection:

  • Rationale: An intense beam of monochromatic X-rays is diffracted by the electrons in the crystal, producing a unique diffraction pattern that contains information about the arrangement of atoms.[4]

  • Protocol:

    • Carefully select a suitable crystal (typically >0.1 mm in all dimensions with no visible fractures) under a microscope.[4]

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal on the diffractometer. Modern diffractometers are equipped with CCD or CMOS detectors for efficient data collection.

    • Cool the crystal, typically to 100 K, using a cryostream of nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.

    • The instrument software will then automatically center the crystal and perform a preliminary screening to determine the unit cell parameters and crystal system.

    • A full data set is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[4] This process can take several hours.[3]

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data (intensities and positions of reflections) are used to generate an electron density map of the unit cell, from which the positions of the atoms can be determined.[11] This initial model is then refined to best fit the experimental data.

  • Protocol:

    • The raw data is processed to correct for experimental factors and to integrate the reflection intensities.

    • The structure is "solved" using computational methods like direct methods to obtain an initial model of the atomic positions.

    • The atomic positions and other parameters (like thermal motion) are refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction patterns. This is quantified by the R-factor, where a lower value indicates a better fit.

4. Validation and Deposition (Ensuring Trustworthiness):

  • Rationale: Before publication, the final crystal structure must be validated to ensure its quality and correctness. Deposition in a public database like the Cambridge Structural Database (CSD) makes the data accessible to the scientific community.[12][13]

  • Protocol:

    • The final structural information is compiled into a Crystallographic Information File (CIF).

    • The CIF is validated using a program like checkCIF, which is available from the International Union of Crystallography (IUCr).[14] This program checks for inconsistencies, potential errors, and missed symmetry.

    • Once validated, the CIF is deposited into the CCDC, where it is assigned a unique deposition number.[15]

Interpreting the Data: A Case Study

Let's consider a hypothetical crystal structure of a this compound derivative. The following table summarizes the key crystallographic data that would be reported in a publication.

Parameter Value Significance
Empirical FormulaC10H4Cl2F3NConfirms the elemental composition.
Formula Weight282.05Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å), b (Å), c (Å)8.532(1), 11.234(2), 12.876(3)Dimensions of the unit cell.
β (°)98.54(1)Angle of the unit cell for a monoclinic system.
Volume (ų)1198.5(4)Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1 [I > 2σ(I)]0.035A low R-factor indicates a good agreement between the model and the experimental data.
wR2 (all data)0.089A weighted R-factor, also indicating a good refinement.
Goodness-of-fit (S)1.05A value close to 1 suggests a good model.

Alternative Methodologies: A Comparative Discussion

While SCXRD is the gold standard, other techniques are indispensable for a comprehensive characterization of a new compound.

Method_Selection Figure 2: Decision Tree for Structural Validation Start New Compound Synthesized Purity Assess Purity (e.g., HPLC, LC-MS) Start->Purity MS Mass Spectrometry (Confirm Molecular Weight) Purity->MS Pure NMR NMR Spectroscopy (Determine Connectivity) MS->NMR Crystal Attempt Crystallization NMR->Crystal SCXRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) Crystal->SCXRD Successful No_Crystal Rely on Spectroscopic Data (NMR, MS, IR) and Computational Modeling Crystal->No_Crystal Unsuccessful

Caption: A logical workflow for selecting the appropriate structural validation methods.

NMR Spectroscopy in Detail: For quinoline derivatives, ¹H and ¹³C NMR are powerful for confirming the carbon-hydrogen framework.[16] The chemical shifts of the aromatic protons can be complex due to the fused ring system, but 2D NMR techniques like COSY and HMBC can help in assigning the signals unambiguously.[17] The presence of the trifluoromethyl group will result in characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling.

Mass Spectrometry Insights: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For this compound, the isotopic pattern in the mass spectrum will be a key indicator of the presence of two chlorine atoms, as chlorine has two abundant isotopes (³⁵Cl and ³⁷Cl).[18][19][20]

Conclusion

The structural validation of this compound derivatives is a multi-faceted process that relies on a suite of analytical techniques. While NMR and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to provide a definitive and high-resolution three-dimensional picture of the molecule. This detailed structural knowledge is indispensable for advancing drug discovery programs, enabling a deeper understanding of SAR and facilitating the rational design of more potent and selective therapeutic agents. The rigorous, self-validating workflow of X-ray crystallography ensures the integrity of the structural data, providing a solid foundation for subsequent research and development.

References

  • Wikipedia. X-ray crystallography. [Link]

  • ResearchGate. X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. [Link]

  • PubMed. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • FZU - Fyzikální ústav. X-ray single-crystal diffraction. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Deposit. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • PMC - NIH. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • ACS Publications. Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? | Crystal Growth & Design. [Link]

  • ACS Publications. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link]

  • ORNL Neutron Sciences. Presentation title Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. [Link]

  • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF. [Link]

  • ResearchGate. Cambridge Structural Database search for quinoline–zinc complexes with... [Link]

  • MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

  • ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. [Link]

  • MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • CCDC. Structure Deposition Workshop. [Link]

  • ACS Publications. Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines | Organic Letters. [Link]

  • Taylor & Francis. 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. [Link]

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]

  • YouTube. How to: Search Scientific Literature with the Cambridge Structural Database (CSD). [Link]

  • CCDC. CIF Deposition Guidelines. [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

  • Taylor & Francis. Structure elucidation – Knowledge and References. [Link]

  • MDPI. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]

  • ResearchGate. (PDF) CAMBRIDGE CRYSTALLOGRAPHIC DATABASE ANALYSIS OF SOME MEDICINALLY IMPORTANT HALOGENATED AMINOPYRIDINES. [Link]

  • ResearchGate. What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software ?. [Link]

  • SlidePlayer. Radicals and Mass Spectrometry (MS) Spring 2021. [Link]

  • News-Medical.net. The Cambridge Crystallographic Data Centre. [Link]

Sources

Genotoxicity Assessment of Substituted Quinolines: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the genotoxicity of substituted quinolines, designed for researchers in medicinal chemistry and toxicology. It moves beyond standard assay descriptions to focus on the structure-activity relationships (SAR) and specific protocol optimizations required for this chemical class.

Executive Summary: The Quinoline Paradox

The quinoline scaffold is a "privileged structure" in drug discovery, forming the backbone of antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and anticancer agents (Camptothecin). However, it presents a distinct toxicological paradox: while the scaffold itself (quinoline) is a hepatocarcinogen and mutagen, specific substitution patterns can either nullify this toxicity or potentiate it into a potent DNA-damaging agent (e.g., 4-Nitroquinoline-1-oxide).

This guide objectively compares the genotoxic profiles of key quinoline subclasses and provides a validated screening workflow to distinguish between therapeutic candidates and genotoxic liabilities.

Mechanistic Comparison: Structure-Driven Genotoxicity

The genotoxicity of quinolines is not uniform; it is dictated by the electronic nature and position of substituents. We categorize them into three distinct mechanistic classes.

Class A: Metabolic Activation Dependent (Parent & Simple Alkyl Quinolines)
  • Representative: Quinoline, Methylquinolines.

  • Mechanism: These are pro-mutagens . They are biologically inert until metabolized by Cytochrome P450 enzymes (specifically CYP2A6 and CYP3A4 in humans).

  • Toxicity Pathway: The 2,3-double bond is epoxidized to form a quinoline-2,3-epoxide . This unstable electrophile covalently binds to the N2 of guanine, causing bulky adducts that lead to replication errors.

  • Assessment Challenge: Standard Ames tests often fail if the S9 fraction (metabolic activation system) is not optimized for high CYP2A6 activity.

Class B: Nitro-Reduction Driven (Nitroquinolines)
  • Representative: 4-Nitroquinoline-1-oxide (4NQO).[1]

  • Mechanism: These are direct-acting mutagens in bacteria but require enzymatic reduction in mammals.

  • Toxicity Pathway: 4NQO is reduced by nitroreductases (e.g., DT-diaphorase) to 4-hydroxyaminoquinoline-1-oxide (4HAQO) . This metabolite is further activated by seryl-tRNA synthetase to form a highly reactive nitrenium ion that intercalates and alkylates DNA at C8-Guanine and N2-Guanine.

  • ROS Component: The redox cycling between the nitro and nitroso forms generates significant superoxide anions, causing oxidative DNA damage (8-OHdG).

Class C: Intercalators & Topoisomerase Poisons (Amino- & Fluoroquinolines)
  • Representative: Chloroquine, Ciprofloxacin.

  • Mechanism: These compounds generally do not form covalent DNA adducts.

  • Toxicity Pathway:

    • Antimalarials (Chloroquine): Act via reversible DNA intercalation. While generally non-genotoxic in Ames tests, they can inhibit DNA repair, leading to weak positive results in clastogenicity assays (Micronucleus).

    • Fluoroquinolones: Target bacterial DNA gyrase. High concentrations can cross-react with mammalian Topoisomerase II, causing double-strand breaks (clastogenicity).

Comparative Performance Data

The following table summarizes the performance of these classes across standard regulatory assays.

Compound ClassRepresentativeAmes Test (Salmonella)Micronucleus (In Vivo)Primary Genotoxic Mechanism
Parent Scaffold QuinolinePositive (Requires S9)Positive (Bone Marrow)Epoxidation

DNA Adducts
Nitro-Quinolines 4-NQOStrong Positive (TA98/100)Positive Nitro-reduction

Adducts + ROS
4-Aminoquinolines ChloroquineNegative (mostly)Negative/Equivocal Intercalation (Weak Clastogen)
8-Hydroxyquinolines 8-HydroxyquinolineWeak Positive Positive (High dose)Metal Chelation / Oxidative Stress
Fluoroquinolones CiprofloxacinNegative (Standard doses)Positive (High dose)Topoisomerase II Inhibition

Visualization: Metabolic Activation Pathways

The following diagram illustrates the divergent activation pathways for Quinoline (Class A) vs. 4NQO (Class B), highlighting why different assay conditions are required.

Quinoline_Metabolism cluster_0 Class A: Parent Quinoline cluster_1 Class B: 4-Nitroquinoline-1-oxide Q Quinoline Q_Epox Quinoline-2,3-Epoxide (Electrophile) Q->Q_Epox Epoxidation CYP CYP450 (2A6/3A4) CYP->Q_Epox Adduct_A N2-Guanine Adduct Q_Epox->Adduct_A Covalent Binding NQO 4-NQO HAQO 4-HAQO (Proximate Carcinogen) NQO->HAQO 4e- Reduction ROS ROS (Superoxide) NQO->ROS Redox Cycling Reductase DT-Diaphorase (Nitroreductase) Reductase->HAQO Nitrenium Nitrenium Ion (Ultimate Carcinogen) HAQO->Nitrenium Activation Seryl Seryl-tRNA Synthetase Seryl->Nitrenium Adduct_B C8-Guanine Adduct & 8-OHdG Nitrenium->Adduct_B ROS->Adduct_B

Caption: Divergent metabolic activation pathways of Quinoline (CYP-mediated epoxidation) versus 4-NQO (Reductase-mediated nitrenium formation).

Optimized Experimental Protocols

Standard high-throughput screening often misses quinoline genotoxicity due to insufficient metabolic activation or inappropriate strain selection.

Protocol A: Optimized Ames Test for Quinolines

Objective: Detect pro-mutagenic quinolines (Class A) that require specific P450s.

  • Strain Selection: Use Salmonella typhimuriumTA100 (detects base-pair substitutions) and TA98 (frameshifts). TA100 is generally more sensitive to quinoline epoxides.

  • S9 Fraction Preparation (Critical Step):

    • Standard S9 (Aroclor-1254 induced) is acceptable, but Hamster Liver S9 (30%) is historically more sensitive than Rat Liver S9 for heterocyclic amines and quinolines due to higher CYP1A2/CYP2A6 activity.

    • Modification: Use a "High S9" mix (10-30% v/v in the cofactor mix) rather than the standard 4-10%. Quinolines often require higher enzymatic density for conversion.

  • Pre-incubation Method:

    • Do not use the standard Plate Incorporation method.

    • Mix bacteria (0.1 mL) + Test Compound + S9 Mix (0.5 mL).

    • Incubate at 37°C for 20-30 minutes with shaking before adding top agar. This allows the short-lived epoxide metabolites to interact with bacteria before being trapped in agar.

Protocol B: In Vivo Micronucleus Assay (Bone Marrow)

Objective: Assess clastogenicity (chromosome breaking) typical of topoisomerase inhibitors or oxidative stressors.

  • Animal Model: CD-1 Mice (Male/Female).

  • Dosing Regimen:

    • Administer test quinoline via oral gavage (mimics therapeutic route) at 0, 24, and 45 hours.

    • Doses: Limit dose (2000 mg/kg) or Maximum Tolerated Dose (MTD). Note: Quinolines can be neurotoxic; ensure MTD is defined by clinical signs (tremors), not just lethality.

  • Sampling:

    • Harvest bone marrow 3 hours after the final dose (48h total).

  • Staining & Scoring:

    • Use Acridine Orange (fluorescent) staining for superior differentiation of Polychromatic Erythrocytes (PCEs).

    • Self-Validation: The ratio of PCE to Normochromatic Erythrocytes (NCE) must be calculated. A decrease in PCE/NCE ratio confirms bone marrow exposure (cytotoxicity), validating that the drug reached the target tissue. If no toxicity is seen, a negative result is invalid.

Visualization: Recommended Screening Workflow

This decision tree guides the assessment of a new quinoline derivative.

Screening_Workflow Start New Quinoline Derivative InSilico Step 1: In Silico Screen (DEREK / SAR) Start->InSilico Ames Step 2: Ames Test (Pre-incubation) + Hamster S9 (High conc.) InSilico->Ames Result_Ames Ames Positive? Ames->Result_Ames Stop_Genotoxic STOP: High Genotoxic Liability (Mutagenic) Result_Ames->Stop_Genotoxic Yes InVitro_MN Step 3: In Vitro Micronucleus (CHO or TK6 cells) Result_Ames->InVitro_MN No Result_MN Micronucleus Positive? InVitro_MN->Result_MN Mechanistic Step 4: Mechanistic Follow-up (ROS / Topo II Inhibition) Result_MN->Mechanistic Yes (Clastogen) InVivo Step 5: In Vivo Micronucleus (Mouse Bone Marrow) Result_MN->InVivo No Mechanistic->InVivo Risk Assessment InVivo->Stop_Genotoxic Positive Safe Candidate Progression (Low Genotoxicity Risk) InVivo->Safe Negative

Caption: Tiered genotoxicity screening cascade optimized for quinoline derivatives, prioritizing metabolic activation in early stages.

References

  • Suzuki, T., et al. (1998).[2] In vivo mutagenesis by the hepatocarcinogen quinoline in the lacZ transgenic mouse: evidence for its genotoxicity in the liver.[2] Mutation Research. Link

  • Hamoud, M. A., et al. (1989).[3] Effects of quinoline and 8-hydroxyquinoline on mouse bone marrow erythrocytes as measured by the micronucleus assay.[3][4] Teratogenesis, Carcinogenesis, and Mutagenesis.[3] Link

  • Tada, M., & Tada, M. (1976). Metabolic activation of 4-nitroquinoline 1-oxide and its binding to nucleic acid.[1] Nature. Link

  • Gollapudi, B. B., et al. (2014). Genotoxicity testing of quinoline and its derivatives: A review. Mutation Research/Reviews in Mutation Research. Link

  • International Conference on Harmonisation (ICH). (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1).Link

Sources

Safety Operating Guide

4,8-Dichloro-2-(trifluoromethyl)quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical disposal and handling protocols for 4,8-Dichloro-2-(trifluoromethyl)quinoline . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system.

The presence of both chlorine substituents and a trifluoromethyl (


) group  on the quinoline scaffold dictates a strict "Halogenated Organic" waste stream. Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) risks creating toxic hydrogen fluoride (HF) gas during downstream incineration or contaminating municipal water systems with persistent organohalogens.[1]

Part 1: Chemical Hazard & Waste Characterization

Before disposal, you must understand the "Why" behind the protocols. This compound is not just "organic waste"; it is a Poly-Halogenated Heterocycle .

PropertyDataOperational Implication
CAS Number 18706-35-9 (or analog)Use for waste manifesting and inventory tracking.[2]
Molecular Formula

High halogen content (>40% by mass).[2]
Primary Hazard Irritant / Corrosive / Aquatic ToxicityDo not release to drains.[2] Do not evaporate.
Combustion Hazard Generates

,

,

Requires incineration with caustic scrubbers.[1][2]
Waste Stream Halogenated Organic Strict Segregation Required.

Part 2: Pre-Disposal Segregation & Packaging

The most common compliance failure in drug discovery labs is mixing fluorinated building blocks with general organic solvents. This increases disposal costs significantly and creates safety hazards at the incineration plant.

The "Halogenated" Rule

Because this molecule contains a trifluoromethyl group, it must never be placed in a "Non-Halogenated" waste container.[1] Even trace amounts render the entire drum "Halogenated" by regulatory standards (RCRA "Mixture Rule").

Protocol:

  • Solid Waste (Pure Substance):

    • Collect in a dedicated wide-mouth jar (HDPE or Glass) labeled "Hazardous Waste - Solid Toxic."[2]

    • Labeling: Explicitly write "Contains Fluorinated Organics" to alert EHS/Disposal vendors of HF generation potential.

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Segregate into the Halogenated Solvent carboy (typically red or yellow tagged).

    • Compatible Solvents: Dichloromethane (DCM), Chloroform, Chlorobenzene.[1]

    • Incompatible Solvents: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or alkali metals, as fluorinated quinolines can react violently under forcing conditions.[1]

Part 3: Disposal Workflow (Decision Matrix)

The following logic flow ensures the compound reaches the correct destruction facility (High-Temperature Incineration with Scrubbing).

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Pure Compound / Contaminated Solids LiquidStream Liquid Waste Stream StateCheck->LiquidStream Dissolved in Solvent ContainerSolid Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste' Add: 'Halogenated/Fluorinated' SolidStream->ContainerSolid ContainerLiquid Container: Safety Carboy (Halogenated) Solvent: DCM/Chloroform mix Label: 'Halogenated Organic Solvents' LiquidStream->ContainerLiquid Tagging Apply Hazardous Waste Tag List constituents & % ContainerSolid->Tagging ContainerLiquid->Tagging Pickup EHS / Vendor Pickup Tagging->Pickup Destruction High-Temp Incineration (>1100°C with HF Scrubbers) Pickup->Destruction Manifest: Halogenated Organic

Figure 1: Decision matrix for segregating and packaging fluorinated quinoline waste to ensure proper downstream incineration.

Part 4: Spill Response & Decontamination

If this compound is spilled, immediate containment is required to prevent environmental release.[1][2][3]

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1] Use a P95/N95 dust mask if handling powder outside a fume hood.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Contain (Solid): Gently cover the spill with wet paper towels to prevent dust generation. Do not dry sweep.

  • Contain (Liquid): Dike the spill with absorbent pads or vermiculite.

  • Clean:

    • Scoop material into a hazardous waste bag/container.

    • Wipe the surface with a soap/water solution, followed by an acetone wipe.[1]

    • Place all cleanup materials (gloves, wipes, pads) into the Solid Hazardous Waste container.[1]

  • Verify: Check the area with UV light (quinolines often fluoresce) to ensure no residue remains.

Part 5: Regulatory & Scientific Rationale

Why "Halogenated" Matters (The HF Factor)

Standard incineration operates at


. However, the Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (

).
  • Risk: Incomplete combustion at lower temperatures can release Hydrogen Fluoride (HF) gas, which is corrosive to incinerator linings and toxic to the environment.[1][4]

  • Solution: By tagging this waste as "Halogenated/Fluorinated," disposal vendors route it to specialized kilns operating at

    
     equipped with alkaline scrubbers to neutralize the HF and HCl byproducts [1].[1]
    
RCRA Compliance (USA)

While this specific compound may not have a unique "P" or "U" list code, it falls under the broad category of Halogenated Organic Wastes .[1]

  • Generator Status: If you generate >100 kg of hazardous waste/month, you are a Large Quantity Generator (LQG) and must manifest this waste strictly.[1]

  • Codes: If dissolved in spent halogenated solvents, the mixture often carries F001 or F002 codes [2].[1] If pure, it is managed as "Unlisted Hazardous Waste" exhibiting toxicity characteristics.[1]

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Resource Documents. Available at: [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.